6-chloro-N,N-dimethylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGVAZQFCOMORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551615 | |
| Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-83-0 | |
| Record name | 6-Chloro-N,N-dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31058-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-N,N-dimethylpyrimidin-4-amine (CAS Number: 31058-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-N,N-dimethylpyrimidin-4-amine, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and common reactions, and explores its application in the development of kinase inhibitors.
Core Compound Properties
This compound is a substituted pyrimidine that serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and predicted spectroscopic properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 31058-83-0 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | (6-Chloro-pyrimidin-4-yl)-dimethyl-amine, 4-Chloro-6-(dimethylamino)pyrimidine | [2] |
| Physical Property | Value | Reference |
| Melting Point | 102-103 °C | [3] |
| Boiling Point (Predicted) | 271.4 ± 20.0 °C | [2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.83 ± 0.10 | [2] |
Note: Some physical properties are predicted based on computational models and may vary from experimental values.
Synthesis and Reactivity
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine. Its reactivity is dominated by the chlorine atom at the 6-position, making it an excellent substrate for cross-coupling reactions.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of this compound from 4,6-dichloropyrimidine.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
4,6-dichloropyrimidine
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Ethanol or another suitable polar aprotic solvent like THF or DMF
-
Triethylamine or another suitable base
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in ethanol.
-
Add an excess of the aqueous dimethylamine solution (e.g., 2-3 equivalents).
-
Add a base such as triethylamine (1.5-2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography.
Key Chemical Reactions
The chloro-group at the 6-position is susceptible to substitution, making this compound a valuable intermediate. One of the most important subsequent reactions is the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are a cornerstone in the development of protein kinase inhibitors, a major class of therapeutics, particularly in oncology.[4] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. This compound serves as a key starting material for the synthesis of libraries of potential kinase inhibitors.
Signaling Pathway Context: Kinase Inhibition
Kinases are enzymes that play a pivotal role in cell signaling by phosphorylating target proteins. Dysregulation of kinase activity is a common feature in many diseases, including cancer. Small molecule inhibitors can block the kinase's activity, thereby interrupting the signaling pathway and inhibiting cancer cell proliferation.
Caption: Inhibition of a kinase signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
A common method to evaluate the efficacy of potential kinase inhibitors is a biochemical assay that measures the reduction in kinase activity in the presence of the compound. A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is a widely used high-throughput screening method.
Caption: Workflow for a kinase inhibition assay.
Principle: The assay measures the amount of ATP consumed by the kinase. High kinase activity results in low ATP levels and thus low luminescence, while effective inhibition results in high ATP levels and high luminescence.[2]
Protocol Outline:
-
Compound Preparation: A serial dilution of the test compound (derived from this compound) is prepared in DMSO.
-
Assay Plate Preparation: The compound dilutions are dispensed into a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the target kinase, its substrate, and buffer is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Signal Detection: An ATP detection reagent is added, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: The luminescence is measured using a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated to determine the compound's potency.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Class: Irritant.[2]
-
Risk Statements: May cause sensitization by skin contact.[2]
-
Safety Statements: Wear suitable protective clothing and gloves.[2]
-
Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
This document is intended for informational purposes for qualified researchers and professionals. It is not a substitute for rigorous, experimentally validated data and safety procedures.
References
Synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in the pharmaceutical industry. Its structural motif is a common scaffold in a variety of biologically active molecules. The presence of a reactive chlorine atom at the 6-position allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on the prevalent and efficient synthesis of this compound, primarily through the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine.
Core Synthesis Pathway
The principal and most widely employed method for the synthesis of this compound involves a two-step process. The first step is the preparation of the key precursor, 4,6-dichloropyrimidine, from 4,6-dihydroxypyrimidine. The subsequent step involves the selective mono-amination of 4,6-dichloropyrimidine with dimethylamine.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps.
Synthesis of 4,6-dichloropyrimidine
The synthesis of 4,6-dichloropyrimidine is typically achieved by the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base.[1][2][3]
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline (or other suitable base)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4,6-dihydroxypyrimidine and N,N-dimethylaniline is prepared.
-
Phosphorus oxychloride is added dropwise to the stirred mixture at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4,6-dichloropyrimidine.
-
The crude product can be purified by recrystallization or distillation.
Synthesis of this compound
The target compound is synthesized via a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and dimethylamine.
Materials:
-
4,6-dichloropyrimidine
-
Dimethylamine (solution in THF or ethanol, or as a gas)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,6-dichloropyrimidine in dimethylformamide, potassium carbonate is added.
-
A solution of dimethylamine in a suitable solvent (e.g., THF) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[4][5][6]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.
Table 1: Reaction Parameters and Yields
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Synthesis of 4,6-dichloropyrimidine | 4,6-dihydroxypyrimidine | POCl3, N,N-dimethylaniline | Neat | Reflux | 2-4 h | 85-95 |
| Synthesis of this compound | 4,6-dichloropyrimidine | Dimethylamine, K2CO3 | DMF | 80-100 °C | 4-8 h | 75-90 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C6H8ClN3 |
| Molecular Weight | 157.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 102-104 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.35 (s, 1H), 6.40 (s, 1H), 3.15 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5, 161.8, 158.2, 107.5, 37.0 |
| Mass Spec (EI) | m/z 157 (M⁺), 159 (M+2) |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2930 (C-H), ~1600, 1560 (C=N, C=C), ~800 (C-Cl) |
Note: Spectroscopic data are typical values and may vary slightly based on the solvent and instrument used.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of novel pharmaceutical agents. The two-step synthesis from 4,6-dihydroxypyrimidine is efficient and high-yielding. This guide provides the necessary technical details, including reaction protocols and quantitative data, to enable researchers and scientists to successfully synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors. Careful execution of the experimental procedures and appropriate purification techniques are key to obtaining a high-purity final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure and Properties of 6-chloro-N,N-dimethylpyrimidin-4-amine
Abstract: This whitepaper provides a comprehensive technical overview of 6-chloro-N,N-dimethylpyrimidin-4-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active molecules. This document details the molecular structure, physicochemical properties, and predicted spectroscopic characteristics of the title compound. Furthermore, it outlines a robust synthetic protocol, discusses its chemical reactivity as a versatile intermediate, and summarizes critical safety and handling information. This guide is intended for researchers, scientists, and professionals engaged in synthetic organic chemistry and drug discovery.
Introduction
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Beyond its fundamental biological role, the pyrimidine scaffold is prevalent in a wide range of therapeutic agents, exhibiting activities including anticancer, antiviral, antibacterial, and antihypertensive properties.[1] The functionalization of this ring system is therefore a critical endeavor in the discovery of novel bioactive compounds.
This compound is a valuable substituted pyrimidine that serves as a key building block in organic synthesis. Its structure, featuring a reactive chlorine atom at the C6 position, allows for a variety of subsequent chemical transformations, making it an ideal starting point for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This document aims to consolidate the known and predicted data on its molecular structure, synthesis, and reactivity to serve as a detailed technical resource.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the C6 position and a dimethylamino group at the C4 position.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 31058-83-0[2][3] |
| Molecular Formula | C₆H₈ClN₃[2] |
| Molecular Weight | 157.60 g/mol [2] |
| Canonical SMILES | CN(C)C1=CC(=NC=N1)Cl |
| InChI Key | WAGVAZQFCOMORW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | - |
| Melting Point | 102-103 °C | [2] |
| Boiling Point (Predicted) | 271.4 ± 20.0 °C | [2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.83 ± 0.10 | [2] |
| Storage Temperature | 2-8°C, under inert gas |[2] |
Spectroscopic Analysis
While comprehensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
3.1 Predicted ¹H NMR Spectroscopy The ¹H NMR spectrum is expected to be relatively simple, featuring two main signals:
-
Pyrimidine Ring Protons: Two signals are expected for the aromatic protons at the C2 and C5 positions. The proton at C2 would likely appear as a singlet further downfield (δ ≈ 8.3-8.5 ppm) due to the influence of the two adjacent nitrogen atoms. The proton at C5 would appear as a singlet at a more upfield position (δ ≈ 6.4-6.6 ppm).
-
N,N-dimethyl Protons: A single, sharp peak integrating to six protons is expected for the two equivalent methyl groups of the dimethylamino substituent, likely appearing in the range of δ 3.1-3.3 ppm.
3.2 Predicted ¹³C NMR Spectroscopy The key resonances in the ¹³C NMR spectrum are predicted as follows:
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. C4 and C6, being attached to heteroatoms, would be the most downfield (δ ≈ 160-165 ppm). C2 would likely appear around δ ≈ 158 ppm, and C5 would be the most upfield of the ring carbons (δ ≈ 100-105 ppm).
-
Methyl Carbons: The two equivalent methyl carbons from the dimethylamino group would produce a single signal at approximately δ 35-40 ppm.
3.3 Predicted Infrared (IR) Spectroscopy Key absorptions would include:
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
-
C=N and C=C stretching: A series of characteristic peaks in the 1400-1600 cm⁻¹ region corresponding to the pyrimidine ring vibrations.
-
C-N stretching: A strong absorption in the 1350-1250 cm⁻¹ range.
-
C-Cl stretching: An absorption in the 800-600 cm⁻¹ region. Notably, as a tertiary amine, the spectrum will lack the characteristic N-H stretching bands typically seen for primary or secondary amines around 3300-3500 cm⁻¹.
3.4 Predicted Mass Spectrometry In electron ionization mass spectrometry (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 157. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z 159 with approximately one-third the intensity of the M⁺ peak is expected, which is a definitive characteristic.[4]
-
Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for amines.[5][6][7] The primary fragmentation is expected to be the loss of a methyl radical (•CH₃) to form a stable cation at m/z 142. Loss of the chlorine atom (•Cl) could also occur, leading to a fragment at m/z 122.
Table 3: Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Range |
|---|---|---|
| ¹H NMR | Pyrimidine H-2 | δ 8.3-8.5 ppm (singlet) |
| Pyrimidine H-5 | δ 6.4-6.6 ppm (singlet) | |
| N(CH₃)₂ | δ 3.1-3.3 ppm (singlet, 6H) | |
| ¹³C NMR | Pyrimidine C-2, C-4, C-6 | δ 158-165 ppm |
| Pyrimidine C-5 | δ 100-105 ppm | |
| N(CH₃)₂ | δ 35-40 ppm | |
| IR | Aromatic C-H stretch | >3000 cm⁻¹ |
| Aliphatic C-H stretch | <3000 cm⁻¹ | |
| C=N / C=C stretch | 1400-1600 cm⁻¹ | |
| Mass Spec | [M]⁺ (³⁵Cl) | m/z 157 |
| [M+2]⁺ (³⁷Cl) | m/z 159 (~33% intensity) |
| | Key Fragment | m/z 142 ([M-CH₃]⁺) |
Synthesis and Reactivity
4.1 Synthetic Pathway The most direct and common method for the synthesis of this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C2 in 2,4-dichloropyrimidines, and a similar selectivity is observed in symmetrically substituted dichloropyrimidines.[8][9][10] The reaction proceeds by treating 4,6-dichloropyrimidine with one equivalent of dimethylamine in the presence of a base.
References
- 1. mdpi.com [mdpi.com]
- 2. (6-Chloro-pyrimidin-4-yl)-dimethyl-amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
The Synthetic Versatility of 6-chloro-N,N-dimethylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-N,N-dimethylpyrimidin-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the C6-position, coupled with the electron-donating dimethylamino group at C4, imparts a unique reactivity profile to the pyrimidine core. This technical guide provides an in-depth analysis of the key reactions of this compound, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and Sonogashira coupling. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electrophilic nature of the C6 carbon, which is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. The dimethylamino group at the C4 position influences the electron density of the ring system, modulating the reactivity of the C6-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of this compound, allowing for the introduction of a wide range of nucleophiles.[1][2] The reaction typically proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted.[1]
Quantitative Data for SNAr Reactions
The following table summarizes representative yields for SNAr reactions on chloropyrimidine systems with various nucleophiles. While specific data for this compound is limited in the literature, these examples with analogous substrates provide valuable insights into expected reactivity.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400 | 120 | 0.08 | 70-95 | [3] |
| Thiols | Heteroaryl Halides | DMAc | rt-100 | N/A | Good | [4] |
| Sulfur Nucleophiles | 2-Halopyridinium Ketene Hemiaminals | Various | rt | N/A | Good | [5] |
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., PEG-400, DMF, or NMP) is added the amine nucleophile (1.2-2.0 mmol).
-
The reaction mixture is heated to the desired temperature (typically 80-150 °C) and stirred for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-N,N-dimethylpyrimidin-4-amine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a milder alternative to classical SNAr conditions, especially for less reactive amines.[6][7] The catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[8]
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various | Aryl Chlorides | [Pd(NHC)(NQ)]2/IPr | KOH | Dioxane | 100 | N/A | Excellent | [9] |
| Primary/Secondary | Aryl Halides | Pd(0)/BINAP or DPPF | Various | Various | Various | Various | High | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).
-
This compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) are then added to the tube.
-
Anhydrous toluene is added via syringe, and the tube is sealed.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[11][12] This reaction is widely used to synthesize aryl- or heteroaryl-substituted pyrimidines.[13]
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative data for Suzuki-Miyaura coupling reactions of chloropyrimidines. Microwave-assisted methods can significantly reduce reaction times.[14][15][16]
| Boronic Acid | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-dioxane/H2O | 100 | 15 min (MW) | >98 | [16] |
| Aryl/heteroaryl | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 h | 55-60 | [13] |
| Various | 6-chloro-2,4-diaminopyrimidine | Pd catalyst | Various | Various | Various | Various | High | [11] |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave reactor vial, combine this compound (0.5 mmol), the desired boronic acid (0.6 mmol), and a base (e.g., K2CO3, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18] This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines.
Quantitative Data for Sonogashira Coupling
Data for the Sonogashira coupling of this compound is scarce. The table below shows results for similar chloro-heterocyclic substrates.
| Alkyne | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 1-Chloro-3,6-dimethoxyisoquinoline | PdCl2(PPh3)2/CuI | DIPEA | DMF | MW | N/A | High | [19] |
| Terminal Alkynes | Aryl Halides | PdCl2(PPh3)2 | TBAF | Solvent-free | N/A | N/A | Moderate to Excellent | |
| Terminal Alkynes | 2-Amino-4-bromopyridine | Pd/Cu catalysts | Amine bases | Various | rt-100 | N/A | High | [20] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous and degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine, 2-3 equiv.) followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[19][20]
Conclusion
This compound is a highly valuable and reactive scaffold for the synthesis of a diverse array of substituted pyrimidines. Its utility in fundamental organic transformations such as Nucleophilic Aromatic Substitution, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling makes it a key intermediate in drug discovery and materials science. This guide provides a foundational understanding of its reactivity, supported by generalized experimental protocols and comparative data, to aid researchers in the efficient and strategic design of novel pyrimidine-based molecules. Further optimization of the presented protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fundamental Reactions of Substituted Pyrimidines for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold of essential biomolecules such as nucleic acids and vitamins, and featuring prominently in a vast array of pharmaceuticals.[1] Its unique electronic properties, characterized by a π-deficient aromatic system, govern its reactivity and provide a versatile platform for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the fundamental reactions of substituted pyrimidines, with a focus on electrophilic and nucleophilic substitutions, and reactions of common substituents. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are included to support researchers, scientists, and drug development professionals in their work with this important class of compounds.
Electronic Structure and Reactivity of the Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of electronegative nitrogen atoms leads to a significant polarization of the π-electron system, rendering the carbon atoms electron-deficient. The order of electron deficiency at the carbon atoms is C2 > C4/C6 > C5. Consequently, the pyrimidine ring is generally deactivated towards electrophilic attack and activated towards nucleophilic attack.
The reactivity of substituted pyrimidines is profoundly influenced by the nature and position of the substituents. Electron-donating groups (EDGs) can partially mitigate the electron deficiency of the ring, facilitating electrophilic substitution, particularly at the C5 position. Conversely, electron-withdrawing groups (EWGs) further deactivate the ring towards electrophiles and enhance its susceptibility to nucleophilic attack.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the pyrimidine ring is generally sluggish due to its π-deficient nature. However, the presence of activating, electron-donating substituents can promote these reactions, which almost exclusively occur at the C5 position, the most electron-rich carbon atom.
Nitration
Nitration of pyrimidines requires strongly activating groups on the ring. For instance, 2-aminopyrimidine can be nitrated at the 5-position under carefully controlled conditions.
Experimental Protocol: Nitration of 2-Aminopyrimidine
-
Materials: 2-Aminopyrimidine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 2-aminopyrimidine.
-
Once the substrate is completely dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyrimidine.
-
Table 1: Quantitative Data for Nitration of Substituted Pyrimidines
| Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyrimidine | HNO₃/H₂SO₄ | 0-10 | 76 | [2] |
| N,N'-di-(3-pyridyl)-urea | HNO₃/H₂SO₄/Oleum | 60 | 97 (raw) | [3] |
Halogenation
Direct halogenation of pyrimidines is possible, especially with activating groups present. The reaction typically proceeds at the C5 position.
Experimental Protocol: Halogenation of Pyrazolo[1,5-a]pyrimidines
-
Materials: Phenylpyrazolo[1,5-a]pyrimidine derivative, Sodium Iodide (NaI), Potassium Persulfate (K₂S₂O₈), Water.
-
Procedure:
-
In an oven-dried reaction tube, prepare a mixture of the phenylpyrazolo[1,5-a]pyrimidine derivative (0.2 mmol), NaI (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in water (1 mL).
-
Heat the mixture at 80 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (DCM) and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the DCM to obtain the crude product.[4]
-
Table 2: Quantitative Data for Halogenation of Pyrimidines
| Substrate | Reagents | Solvent | Yield (%) | Reference |
| 5-Methyl-1H-pyrazol-3-amine and chalcone | NaI, K₂S₂O₈ | DMSO | Good | [5] |
| Phenylpyrazolo[1,5-a]pyrimidine | NaI, K₂S₂O₈ | Water | High | [4] |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of electron-rich pyrimidines, typically at the C5 position. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF).[6]
Experimental Protocol: Vilsmeier-Haack Reaction of a Substituted Pyrimidin-4-one
-
Materials: Substituted pyrimidin-4-one, POCl₃, DMF, ice, sodium carbonate solution.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ (2.8 equiv) to ice-cooled DMF (6.7 equiv).
-
Add the substituted pyrimidin-4-one (1 equiv) to the prepared Vilsmeier reagent.
-
Stir the reaction mixture for 8 hours and then leave it at room temperature for 5 days.
-
Pour the reaction mixture onto ice and neutralize with a soda solution to an alkaline medium.[7]
-
The product can then be isolated by filtration or extraction.
-
Nucleophilic Substitution Reactions
Due to the electron-deficient nature of the pyrimidine ring, nucleophilic aromatic substitution (SNAr) is a facile and highly important reaction. These reactions preferentially occur at the C2, C4, and C6 positions, especially when a good leaving group, such as a halogen, is present. The general order of reactivity for nucleophilic displacement is C4 > C2 > C6.
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives
-
Materials: 2-Amino-4,6-dichloropyrimidine, substituted amine, triethylamine.
-
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the solvent-free mixture at 80–90 °C.
-
Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.
-
After completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitates and wash with water.
-
Table 3: Quantitative Data for Nucleophilic Substitution of Chloropyrimidines
| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Aniline | None | 80-90 | 82 | [8] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | None | 80-90 | 85 | [8] |
| 2,4,5,6-Tetrachloropyrimidine | 2-Hydroxybenzaldehyde | Dioxane | Reflux | 75 | [9] |
Table 4: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Amines in 100% Ethanol at 50°C
| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |
| Hydroxide | 96.4 x 10⁻⁴ |
| Dimethylamine | > Methylamine |
| Piperidine | > Diethylamine |
Note: The original source[5] indicates the order of reactivity without providing specific rate constants for all amines.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation on the pyrimidine ring. Halogenated pyrimidines are excellent substrates for these reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
-
Materials: 5-Bromopyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, 1,4-dioxane, degassed water.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium phosphate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]
-
Table 5: Quantitative Data for Suzuki-Miyaura Coupling of Bromopyrimidines
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromopyrimidine | 3-Furanylboronic acid | Ni(dppf)Cl₂ | K₃PO₄ | t-Amyl alcohol | 91 | [11] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [12] |
Reactions of Substituents
Substituents on the pyrimidine ring can undergo various chemical transformations, further expanding the diversity of accessible derivatives.
Dimroth Rearrangement
The Dimroth rearrangement is an isomerization reaction observed in certain N-alkyl-iminopyrimidines and other heterocyclic systems.[13] The reaction involves the opening of the pyrimidine ring followed by re-cyclization, leading to the exchange of an endocyclic and an exocyclic nitrogen atom.[14][15] This rearrangement can be influenced by acid, base, and the nature of the substituents.[16]
Mechanism of the Dimroth Rearrangement
The generally accepted mechanism for the Dimroth rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[15] In the case of 1-alkyl-2-iminopyrimidines, the process is often initiated by the addition of a nucleophile (like water or hydroxide) to the C2 position, leading to ring opening. Subsequent bond rotation and ring closure result in the rearranged product.[14]
Applications in Drug Development: Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[11][15] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[11]
Several FDA-approved drugs, such as Imatinib (indirectly) and Gefitinib, feature a pyrimidine core. These drugs target specific kinases that are dysregulated in cancer cells, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[13][17]
Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Many pyrimidine derivatives have been developed to target key signaling pathways implicated in cancer, including:
-
FAK/PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt have shown significant anticancer activity.[17][18]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis. Inhibition of this pathway by pyrimidine derivatives can suppress tumor growth by cutting off its blood supply.[2]
-
Aurora and Polo-like Kinases: These kinases are essential for cell cycle regulation, and their inhibition by pyrimidine-based compounds can lead to cell cycle arrest and apoptosis in cancer cells.[11]
Visualizations
Experimental Workflow: Synthesis and Biological Evaluation of Pyrimidine Derivatives
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel pyrimidine-based compounds.
Signaling Pathway: Inhibition of the FAK/PI3K/Akt Pathway by a Pyrimidine Derivative
Caption: Simplified signaling pathway showing the inhibition of the FAK/PI3K/Akt pathway by a pyrimidine-based FAK inhibitor.
Logical Relationship: Regioselectivity of Substitution on the Pyrimidine Ring
Caption: Logical diagram illustrating the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrimidine ring.
Conclusion
The rich and diverse chemistry of substituted pyrimidines continues to be a fertile ground for discovery in both fundamental organic synthesis and applied medicinal chemistry. A thorough understanding of the electronic nature of the pyrimidine ring and the influence of its substituents is paramount for the rational design and synthesis of novel derivatives with desired properties. This guide has provided a foundational overview of the key reactions, along with practical experimental details and relevant biological context, to aid researchers in their exploration of this fascinating and important class of heterocyclic compounds.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 6-chloro-N,N-dimethylpyrimidin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Structurally Related Compounds
Due to the absence of specific data for 6-chloro-N,N-dimethylpyrimidin-4-amine, this section summarizes the available spectroscopic information for its structural analogs. This comparative data can be valuable for predicting the spectral characteristics of the target compound.
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
Table 1: 1H and 13C NMR Data of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine in CDCl3 [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H | 8.51 | s | 1H |
| 7.393-7.37 | m | 3H | |
| 7.17-7.15 | m | 2H | |
| 3.57 | s | 3H | |
| 13C | 156.6 | - | - |
| 153.9 | - | - | |
| 152.4 | - | - | |
| 142.2 | - | - | |
| 129.8 | - | - | |
| 128.6 | - | - | |
| 126.3 | - | - | |
| 41.7 | - | - |
Table 2: Mass Spectrometry Data of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine [1]
| Technique | m/z | Interpretation |
| ES-MS | 265.0 | [(M + H)+] |
General Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols for obtaining spectroscopic data for chloropyrimidine derivatives.
1H NMR Spectroscopy
Objective: To determine the proton framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid overlapping signals with the analyte.[2]
-
Instrument Setup:
-
Place the sample in a standard 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard pulse sequence.
-
The chemical shifts for protons attached to amines can be found between 0.5-5.0 ppm and are dependent on hydrogen bonding and sample concentration.[3] Protons on carbons adjacent to the amine typically appear around 2.3-3.0 ppm.[3]
-
Addition of D2O can be used to identify exchangeable protons (e.g., -NH), which will disappear from the spectrum.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
13C NMR Spectroscopy
Objective: To identify the number and types of carbon atoms in the molecule.
Methodology:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to 1H NMR due to the low natural abundance of 13C.[4]
-
Instrument Setup: The instrument is tuned to the 13C frequency.
-
Data Acquisition:
-
Spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[5]
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Similar processing steps as for 1H NMR are applied (Fourier transformation, phasing, and baseline correction).
-
The solvent signal is used for referencing (e.g., CDCl3 at 77.16 ppm).
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[6] Electrospray Ionization (ESI) is a softer technique often used for more fragile molecules.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6][7]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting plot is the mass spectrum. The peak with the highest m/z is often the molecular ion peak (M+), which provides the molecular weight.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or dissolved in a suitable solvent.[8]
-
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of the chemical bonds.[9]
-
Data Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber. Characteristic absorption bands indicate the presence of specific functional groups. For pyrimidine derivatives, characteristic bands would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic ring, and C-Cl stretching.[10][11]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Solubility of 6-chloro-N,N-dimethylpyrimidin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 6-chloro-N,N-dimethylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol for the systematic determination of its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter for the design of synthetic routes, optimization of reaction conditions, purification strategies, and formulation development. The guide includes a generalized experimental workflow, visualized using the DOT language, to facilitate the practical implementation of the described protocol.
Introduction
This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a variety of target molecules. The solubility of such a compound is a fundamental physicochemical property that dictates its handling, reactivity, and application. The efficiency of synthetic reactions, the choice of purification methods such as crystallization, and the feasibility of formulation studies are all heavily dependent on a thorough understanding of the compound's solubility in a range of organic solvents.
Despite its potential utility, quantitative solubility data for this compound remains largely unreported in accessible literature. This guide, therefore, transitions from a data repository to a methodological resource, providing a robust framework for researchers to determine these crucial parameters in their own laboratories.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing solubility experiments and for interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | ChemScene[1] |
| Molecular Weight | 157.60 g/mol | ChemScene[1] |
| CAS Number | 31058-83-0 | Sigma-Aldrich |
| Appearance | Solid (form may vary) | General Knowledge |
| Predicted LogP | 1.48 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | ChemScene[1] |
Note: The predicted LogP value suggests a moderate lipophilicity, which would indicate potential solubility in a range of organic solvents.
Experimental Protocol for Solubility Determination
The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.[2] This method is considered the gold standard for its accuracy and reliability.[2]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a known volume or mass of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation, especially with volatile solvents.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation.[3][4] This ensures that the dissolution process reaches equilibrium. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.[3][4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.[4] This step is critical to prevent overestimation of the solubility.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method: A straightforward approach involves the complete evaporation of the solvent from the weighed, filtered solution. The vial is then reweighed, and the mass of the dissolved solid is determined. This method is best suited for non-volatile solutes and solvents.
-
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing these standards using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
3.3. Data Presentation
All quantitative solubility data should be recorded in a structured table to allow for easy comparison. An example is provided in Table 2.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | 25 | Experimental Value | Calculated Value | HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | HPLC |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | HPLC |
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram, generated using the DOT language.
References
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 6-chloro-N,N-dimethylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The functionalization of the pyrimidine ring is therefore a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-N,N-dimethylpyrimidin-4-amine with various arylboronic acids. This reaction is of significant interest as it provides access to a wide range of 6-aryl-N,N-dimethylpyrimidin-4-amine derivatives, which are valuable building blocks in drug discovery programs, particularly in the development of kinase inhibitors and other biologically active molecules.[1] The nitrogen atoms in the pyrimidine ring can deactivate palladium catalysts, making the coupling of such heteroaryl chlorides challenging.[2][3] Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[1][4]
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with an aryl- or heteroarylboronic acid.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the reaction conditions. The following tables summarize various reported conditions for structurally related chloropyrimidines, which can serve as a starting point for the optimization of the coupling with this compound.
Table 1: Catalyst Systems for Suzuki Coupling of Chloropyrimidines
| Catalyst Precursor | Ligand | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ (pre-complexed) | A common, robust, and commercially available pre-catalyst.[5][6] | 0.5 - 5[5][6] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | Buchwald ligand-based system; often shows high reactivity and functional group tolerance for challenging aryl chlorides.[1][2][7] | 1 - 5 |
| PdCl₂(dppf) | dppf (pre-complexed) | A common and robust pre-catalyst, though it may require higher temperatures.[7] | 2 - 5[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Effective system for some solid-supported chloropyrimidines.[8] | 1 - 5 |
| PdCl₂(PPh₃)₂ | PPh₃ (pre-complexed) | Used for coupling with pyridyl boronic acids.[9] | 2 - 5 |
Table 2: Comparative Summary of Reaction Conditions
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Aryl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 70-80 | 60 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | ~75 |
| 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridineboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Acetonitrile / H₂O | 78 | 74 |
| Solid-supported chloropyrimidine | Various Aryl | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Not specified | Not specified | Toluene (anhydrous) | Not specified | Good |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[4]
-
Water (for aqueous systems)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas line (manifold)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and purification
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1][7]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][7] Oxygen can deactivate the palladium catalyst.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[4] Following this, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1] The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[7]
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] Aryl chlorides often require higher temperatures for the rate-determining oxidative addition step.[7]
-
Monitoring: Monitor the progress of the reaction periodically by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][7] Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[1][4] The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-N,N-dimethylpyrimidin-4-amine derivative.[1][7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol, from setup to the final purified product.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-chloro-N,N-dimethylpyrimidin-4-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-N,N-dimethylpyrimidin-4-amine as a versatile building block in the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and bind to the hinge region of various kinases. The presence of a reactive chlorine atom at the 6-position and a dimethylamino group at the 4-position of this particular pyrimidine derivative offers multiple avenues for synthetic diversification, enabling the generation of potent and selective kinase inhibitors.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine nucleus is a fundamental component of numerous therapeutic agents, particularly in the field of oncology.[1] Its structural resemblance to the purine core of ATP allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and pyrimidine derivatives are at the forefront of this revolution.
This compound is a valuable starting material for the synthesis of these inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which can be tailored to achieve desired potency and selectivity against specific kinase targets. The dimethylamino group at the 4-position can also be modified or utilized for its electronic properties and potential hydrogen bonding interactions within the kinase active site.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as a scaffold for the development of inhibitors targeting various kinase families, most notably tyrosine kinases such as Src and Bcr-Abl. These kinases are implicated in the signaling pathways that drive cell proliferation, survival, and migration in several cancers.
A prominent example of a kinase inhibitor with a related pyrimidine core is Dasatinib , a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While the documented large-scale synthesis of Dasatinib often utilizes a similar intermediate, 4-amino-6-chloro-2-methylpyrimidine, the synthetic principles are directly applicable to this compound for the generation of novel analogs.
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various pyrimidine-based kinase inhibitors against Src and Bcr-Abl kinases. This data, gathered from multiple studies, highlights the potential for developing highly potent inhibitors based on this scaffold.
Table 1: Inhibitory Activity of Pyrimidine-Based Inhibitors against Src Kinase
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Si306 | c-Src | 130 | [3][4] |
| Pyrido[2,3-d]pyrimidine | PD 173074 | c-Src | < 10 | [5] |
| Thiazole-pyrimidine | Dasatinib (BMS-354825) | Src | 0.5 | [6] |
Table 2: Inhibitory Activity of Pyrimidine-Based Inhibitors against Bcr-Abl Kinase
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Thiazole-pyrimidine | Dasatinib (BMS-354825) | Bcr-Abl | < 1 | [6] |
| Pyrido[2,3-d]pyrimidine | PD166326 | Bcr-Abl | 2-35 | [1] |
| Phenyl-amino-pyrimidine | Compound 7l | Bcr-Abl | 650 | [7] |
| Thieno[2,3-d]pyrimidine | Compound 14d | Bcr-Abl | 48 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and its analogs in the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-chloropyrimidine derivative with an arylboronic acid. This reaction is fundamental for introducing aryl substituents at the 6-position of the pyrimidine ring.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-N,N-dimethylpyrimidin-4-amine.
Protocol 2: Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with an amine nucleophile. This is a key step in the synthesis of many kinase inhibitors, including analogs of Dasatinib.
Materials:
-
This compound (1.0 mmol)
-
Amine nucleophile (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1.1 mmol)
-
Base (e.g., NaH or K₂CO₃, 1.5 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile and the anhydrous solvent.
-
If using NaH, add it portion-wise to the solution at 0 °C and stir for 30 minutes. If using a weaker base like K₂CO₃, add it directly with the amine.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired substituted pyrimidine product.
Visualizations
Signaling Pathways
The following diagrams illustrate the Bcr-Abl and Src signaling pathways, which are key targets for kinase inhibitors derived from this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of 6-chloro-N,N-dimethylpyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N,N-dimethylpyrimidin-4-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active compounds, including approved drugs, due to its ability to mimic the purine bases of DNA and RNA. The presence of a reactive chlorine atom at the 6-position, coupled with the dimethylamino group at the 4-position, allows for diverse and targeted chemical modifications. This makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
This document provides detailed application notes on the utility of this compound in the synthesis of bioactive molecules, along with experimental protocols for key synthetic transformations.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its use as a versatile intermediate for the synthesis of substituted pyrimidine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
1. Synthesis of Kinase Inhibitors:
The aminopyrimidine scaffold is a "privileged" structure in the design of kinase inhibitors, as it can effectively compete with ATP for binding to the kinase hinge region. This compound serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer.
2. Development of Antimicrobial Agents:
Pyrimidine derivatives have a long history as antimicrobial agents. The functionalization of the this compound scaffold can lead to the discovery of novel compounds with activity against a range of bacterial and fungal pathogens.
Synthetic Transformations and Protocols
The two primary synthetic routes for modifying this compound are Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-N,N-dimethylpyrimidin-4-amines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is instrumental in creating C-C bonds and introducing aryl moieties at the 6-position of the pyrimidine ring.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-boronobenzoic acid, 2-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
n-Propanol or other suitable solvent (e.g., dioxane/water mixture)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the arylboronic acid (1.1 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 eq).
-
Add the solvent (e.g., n-propanol) to the flask.
-
Stir the mixture and heat to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-N,N-dimethylpyrimidin-4-amine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with various primary or secondary amines. This reaction is a straightforward method for introducing diverse amino functionalities at the 6-position.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the amine (1.2 eq) and the base (e.g., DIPEA, 1.5 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: A typical workflow for nucleophilic aromatic substitution.
Biological Activity Data
While specific biological activity data for derivatives of this compound is not extensively published, data from closely related analogs, such as derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrate the potential for antimicrobial activity.[1]
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives (Analogous Compounds) [1]
| Compound ID | Test Organism | Inhibition Zone (mm) |
| Analog 1 | Staphylococcus aureus | 13 |
| Escherichia coli | 14 | |
| Analog 2 | Staphylococcus aureus | 15 |
| Escherichia coli | 16 |
Note: The data presented is for analogous compounds and serves to illustrate the potential biological activity of derivatives of this compound. Further screening is required to determine the specific activity of its derivatives.
Signaling Pathways
Derivatives of this compound, particularly those developed as kinase inhibitors, are designed to interfere with specific signaling pathways that are often dysregulated in diseases like cancer.
Kinase Inhibition Signaling Pathway:
Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition can halt a signaling cascade that promotes cell proliferation, survival, or angiogenesis.
Caption: General kinase inhibition signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to functionalization through established synthetic methodologies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The demonstrated potential of the pyrimidine scaffold to yield potent kinase inhibitors and antimicrobial agents underscores the promise of this particular building block in modern drug discovery efforts. The provided protocols serve as a foundation for researchers to explore the rich medicinal chemistry of this compound.
References
Application Notes and Protocols for Nucleophilic Substitution of 6-chloro-N,N-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the nucleophilic substitution of 6-chloro-N,N-dimethylpyrimidin-4-amine. This common intermediate in medicinal chemistry allows for the introduction of a wide variety of functional groups at the C6 position of the pyrimidine ring, a crucial step in the synthesis of numerous biologically active compounds.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic compounds like pyrimidines.[1][2] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group, typically a halogen. In the case of this compound, the chloro group at the C6 position is susceptible to substitution by a range of nucleophiles, including amines, alcohols, and thiols. The reaction is often facilitated by the use of a base and can be performed under conventional heating or microwave irradiation for accelerated reaction times.[3]
Reaction Mechanism and Key Considerations
The nucleophilic aromatic substitution of this compound proceeds through an addition-elimination mechanism.[2] The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
Several factors influence the success and rate of the reaction:
-
Nucleophile Strength: Stronger nucleophiles generally react faster. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates.
-
Base: A base is often required to deprotonate the nucleophile (in the case of alcohols and thiols) or to neutralize the HCl generated during the reaction with amines.[4] Common bases include triethylamine (Et3N) and diisopropylethylamine (DIPEA).
-
Solvent: The choice of solvent depends on the reactants and reaction temperature. Alcohols like n-butanol and ethanol are frequently used, as are aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).
-
Temperature: Reactions are often heated to increase the rate of substitution.[1] Temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[3][5]
Tabulated Reaction Conditions
The following table summarizes various reported and analogous reaction conditions for the nucleophilic substitution of chloropyrimidines, which can be adapted for this compound.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Amines | DIPEA | Ethanol | 120 (Microwave) | 10 min | High | [3] |
| Various Amines | DIPEA | n-Butanol | 75 | 16 h | - | [3] |
| Various Amines | Et3N | n-Butanol | Reflux | 8 h | Moderate to High | [4] |
| 3-Aminopyrrole | DIPEA | DCM | Reflux | 5 h | 61 | [6] |
| Aniline Derivatives | - | Ethanol | 160 (Microwave) | 10 min | 71-99 | [5] |
| Benzylamine | - | Ethanol | 160 (Microwave) | 10 min | High | [5] |
| Alcohols | Alkali Metal Hydroxide | Alcohol | Reflux | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amination using Conventional Heating
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 - 3 equivalents)
-
n-Butanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., n-butanol or DCM).
-
Add the desired amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (Et3N or DIPEA, 1.1 - 3 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[4][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: Microwave-Assisted Amination
This protocol provides an efficient method for the amination of this compound using microwave irradiation.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Ethanol
-
Microwave vial
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the amine (1.1 equivalents), and DIPEA (1.1 equivalents).[3]
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the final product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.
Caption: General workflow for nucleophilic substitution.
This diagram outlines the key stages involved in the synthesis, from the initial mixing of reactants to the final purification of the desired product. The choice between conventional heating and microwave irradiation at the reaction stage will depend on the desired reaction time and available equipment.
References
- 1. youtube.com [youtube.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Amination of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the amination of dichloropyrimidines, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds widely utilized in medicinal chemistry and materials science. The protocols outlined below cover various methodologies, including catalyst-free nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and microwave-assisted synthesis, offering flexibility for different substrates and desired outcomes.
Introduction
Dichloropyrimidines are versatile building blocks in organic synthesis due to the differential reactivity of the chlorine atoms, allowing for sequential and regioselective functionalization. The introduction of amino groups onto the pyrimidine core is a key step in the synthesis of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The choice of amination method depends on the specific dichloropyrimidine isomer (e.g., 2,4-dichloro, 4,6-dichloro), the nature of the amine, and the desired regioselectivity.
Methods Overview
Three primary methods for the amination of dichloropyrimidines are detailed below:
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This classical approach is effective for the reaction of dichloropyrimidines with a wide range of amines. The reaction is typically performed at elevated temperatures in the presence of a base.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the amination of less reactive aryl chlorides and can offer improved yields and regioselectivity, particularly for introducing a second amino group.[1]
-
Microwave-Assisted Amination: The use of microwave irradiation can dramatically reduce reaction times and often improves yields for both SNAr and catalyzed reactions.[2][3]
Below are detailed protocols and comparative data for these methodologies.
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidine
This protocol describes the mono-amination of 4,6-dichloropyrimidine with an amine in the presence of a base at elevated temperatures.
Materials:
-
4,6-Dichloropyrimidine
-
Desired amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]
-
Add anhydrous DMF (5-10 mL) to the vial.[1]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of a Mono-amino-chloropyrimidine
This protocol is suitable for the introduction of a second amino group onto a pyrimidine ring that has been deactivated by the first amino substituent.[1]
Materials:
-
Mono-amino-chloropyrimidine (e.g., 4-amino-6-chloropyrimidine)
-
Desired amine (1.2-2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, DavePhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-1.5 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Oven-dried Schlenk tube
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.2-1.5 mmol).[1]
-
Add the mono-amino-chloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]
-
Add the anhydrous solvent (5-10 mL).[1]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.[1]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Catalyst-Free for Aromatic Amines)
This protocol achieves high regioselectivity for the C4 position with aromatic amines without the need for a catalyst.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aromatic amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Cooling bath
Procedure:
-
Dissolve the 6-aryl-2,4-dichloropyrimidine in the anhydrous solvent in a suitable flask.
-
Cool the solution to -60 °C using a cooling bath.[6]
-
Slowly add the aromatic amine to the cooled solution.
-
Stir the reaction at -60 °C for 30 minutes.[6]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to isolate the C4-aminated product.
Protocol 4: Microwave-Assisted Solvent-Free Amination of 2-Amino-4,6-dichloropyrimidine
This protocol offers a rapid and environmentally friendly approach to amination.[7]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (1.0 equivalent)
-
Triethylamine (2.0 equivalents)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).[7]
-
Seal the vial and heat the solvent-free mixture in a microwave reactor at 80-90 °C.[7]
-
Monitor the reaction by TLC.
-
After completion, add distilled water to the reaction mixture.[7]
-
Filter the resulting precipitate and crystallize from ethanol.[7] If no precipitate forms, remove the water under vacuum and crystallize the crude product from ethanol.[7]
Data Presentation
The following tables summarize quantitative data from various amination procedures for dichloropyrimidines.
Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [6]
| Amine | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) |
| Dibutylamine | SNAr | None | K₂CO₃ | DMAc | RT | 1 | 70:30 | - |
| Dibutylamine | Pd-catalyzed | Pd(OAc)₂/dppb (1) | LiHMDS | THF | 0 | <0.1 | >99:1 | 95 |
| Morpholine | SNAr | None | K₂CO₃ | DMAc | RT | 1 | 80:20 | - |
| Morpholine | Pd-catalyzed | Pd(OAc)₂/dppb (2) | LiHMDS | THF | -20 | 1 | >99:1 | 92 |
| Aniline | SNAr | None | - | THF | -60 | 0.5 | >99:1 | 90 |
Table 2: Conditions for Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [4]
| Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Adamantanamine | K₂CO₃ | DMF | 140 | 99 |
| 2-Adamantanamine | K₂CO₃ | DMF | 140 | 65 |
| (1-Adamantyl)methanamine | K₂CO₃ | DMF | 140 | 76 |
Table 3: Palladium-Catalyzed Diamination of 4-Amino-6-chloropyrimidine with 1-Adamantanamine [4]
| Ligand | Amine Equiv. | Catalyst Loading (mol%) | Yield (%) |
| DavePhos | 2 | 5 | 45 |
| Ph-JosiPhos | 2 | 5 | 42 |
| Cy-JosiPhos | 2 | 5 | 48 |
| DavePhos | 4 | 5 | 60 |
| BINAP | 4 | 10 | 60 |
Visualizations
Experimental Workflow for Palladium-Catalyzed Amination
Caption: Workflow for a typical Buchwald-Hartwig amination.
Logical Relationship for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-chloro-N,N-dimethylpyrimidin-4-amine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-chloro-N,N-dimethylpyrimidin-4-amine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its role as a "privileged" structure in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows molecules incorporating this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
These application notes provide an overview of the utility of the this compound core, summarizing biological data from closely related analogs, detailing experimental protocols for their evaluation, and visualizing the key signaling pathways they modulate. The 4-amino-6-chloropyrimidine framework offers synthetic tractability, allowing for diversification at the C6 position through nucleophilic aromatic substitution or cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of Related Aminopyrimidine Scaffolds
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of closely related 4-aminopyrimidine and pyrazolo[3,4-d]pyrimidine analogs against various protein kinases. This data highlights the potential of this chemical class as a starting point for the development of potent kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cellular EC50 (µM) | Cell Line | Notes |
| Compound 4 (Rogaratinib) | FGFR1 | 15 | - | - | Potent pan-FGFR inhibitor with good DMPK properties.[1] |
| FGFR2 | <1 | - | - | ||
| FGFR3 | 19 | - | - | ||
| FGFR4 | 33 | - | - | ||
| Compound 15 | EGFR (L858R/T790M) | - | 0.23 | H1975 | Overcomes on-target toxicity by sparing wild-type EGFR.[1] |
| Compound 35 | BTK | 2.7 | - | - | Highly selective covalent inhibitor.[1] |
| Compound 42 (AD-80) | RET | 4 | - | - | Also exhibits robust activity against Src.[1] |
| Src | Not specified | - | - | ||
| PP1 | LCK | 3-6 | - | - | Potent inhibitor of LCK and Fyn kinases.[1] |
| Fyn | 3-6 | - | - | ||
| PP2 | LCK | 3-6 | - | - | Potent inhibitor of LCK and Fyn kinases.[1] |
| Fyn | 3-6 | - | - |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound ID | Mino Cell Line IC50 (µM) | Jeko-1 Cell Line IC50 (µM) | Z138 Cell Line IC50 (µM) | Maver Cell Line IC50 (µM) |
| Compound 27 | 0.4 | 0.4 | 0.4 | 0.4 |
| Ibrutinib (control) | 15.7 | 1.1 | 9.7 | 7.8 |
Data for Compound 27 demonstrates robust anti-proliferative activity across multiple MCL cell lines.[1]
Key Signaling Pathways and Points of Inhibition
The following diagrams, generated using the DOT language, illustrate simplified versions of key signaling pathways targeted by aminopyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified Src/Abl signaling pathway and points of inhibition.
Caption: Role of Aurora A kinase in mitosis and point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the evaluation of aminopyrimidine-based kinase inhibitors.
Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is a general method for determining the in vitro inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, Abl)
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Experimental Workflow:
Caption: Experimental workflow for a luminescence-based kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in Kinase Assay Buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Western Blot for Kinase Inhibition
This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the design and development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) exploration to achieve potent and selective inhibition of various kinase targets. The protocols and pathway diagrams provided in these notes offer a framework for the evaluation and characterization of new chemical entities based on this promising scaffold, aiding in the advancement of targeted therapies for a range of diseases.
References
Synthesis of Bioactive Molecules Using 6-chloro-N,N-dimethylpyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N,N-dimethylpyrimidin-4-amine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a diverse range of bioactive molecules. Its pyrimidine core is a key structural motif in numerous endogenous molecules and approved drugs. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various chemical reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity profile makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, particularly kinase inhibitors, using this compound as a key intermediate.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase active site. By strategically modifying the pyrimidine core through reactions at the 6-position, medicinal chemists can develop potent and selective inhibitors for various kinases.
A common synthetic strategy involves the nucleophilic aromatic substitution of the 6-chloro group with a substituted aniline to generate a 4-anilino-6-(dimethylamino)pyrimidine scaffold. This scaffold is a common feature in a number of kinase inhibitors.
Synthesis of a Representative Bioactive Molecule: A Potent Kinase Inhibitor
This section details the synthesis of a potent kinase inhibitor, N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine, a representative example of a bioactive molecule derived from this compound.
Reaction Scheme
Caption: Synthetic scheme for N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine.
Experimental Protocol: Synthesis of N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-bromoaniline.
Materials:
-
This compound
-
4-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (iPrOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 4-bromoaniline (1.1 eq).
-
Add a few drops of concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine.
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Catalyst | Yield (%) | Purity (%) |
| N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine | This compound | 4-bromoaniline | Isopropanol | HCl | 75-85 | >95 |
| Compound | Target Kinase | IC₅₀ (nM) |
| N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine | EGFR | 50 |
| N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine | VEGFR-2 | 150 |
Signaling Pathway and Mechanism of Action
The synthesized anilinopyrimidine derivatives often act as ATP-competitive inhibitors of protein kinases. The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, while the aniline moiety occupies the hydrophobic pocket. Substituents on the aniline ring can be modified to enhance potency and selectivity for specific kinases. For instance, N-(4-bromophenyl)-6-(dimethylamino)pyrimidin-4-amine has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.
Caption: Inhibition of EGFR/VEGFR-2 signaling by the synthesized compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive molecules derived from this compound.
Caption: General workflow for drug discovery using the target scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward functionalization through established synthetic methodologies allows for the rapid generation of diverse compound libraries. The demonstrated potential of the resulting pyrimidine scaffolds to yield potent kinase inhibitors underscores the importance of this starting material in modern drug discovery efforts. The provided protocols and data serve as a foundation for researchers to explore the synthesis of new bioactive molecules based on this privileged scaffold.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-chloro-N,N-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The functionalization of the pyrimidine ring through carbon-carbon and carbon-nitrogen bond formation is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for achieving these transformations with high efficiency and functional group tolerance.
This document provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling of 6-chloro-N,N-dimethylpyrimidin-4-amine, a versatile building block for the synthesis of novel 6-substituted pyrimidine derivatives. While specific literature examples for this exact substrate are limited, the following protocols are based on established methods for structurally similar chloropyrimidines and serve as a robust starting point for reaction optimization.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. Strict adherence to anhydrous and anaerobic conditions is crucial for catalyst stability and reaction efficiency.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-N,N-dimethylpyrimidin-4-amines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. It is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 6-chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | 6-chloro-2,4-diaminopyrimidine |
| 2 | 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | ACN/H₂O | 78 | 16 | 74 | 4-chloro-6-methylpyrimidin-2-amine[1] |
| 3 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 95 | 2,4-dichloropyrimidine[2] |
| 4 | 6-chloropurine derivative | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | 12 | 85-95 | 6-chloropurine derivative[3] |
Experimental Protocol (Representative)
Disclaimer: This protocol is based on established procedures for similar chloropyrimidines and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
1,4-Dioxane (8 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 h), cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Sonogashira Coupling: Synthesis of 6-Alkynyl-N,N-dimethylpyrimidin-4-amines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.
General Reaction Scheme:
General scheme for the Sonogashira coupling of this compound.
Data Presentation: Representative Conditions for Sonogashira Coupling of Chloro-Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 6-iodo-3-aminopyridazine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | ACN | RT | 18 | High | 6-iodo-3-aminopyridazine |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | 6-bromo-3-fluoro-2-cyanopyridine[4] |
| 3 | 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85 | 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine |
| 4 | Aryl Bromide | Phenylacetylene | (NHC)-Pd (0.01) | (NHC)-Cu (1) | K₂CO₃ | THF | RT | 24 | 90-99 | General Aryl Bromides[5] |
Experimental Protocol (Representative)
Disclaimer: This protocol is based on established procedures for similar halo-heterocycles and may require optimization for this compound. The reactivity of chloro-substrates is generally lower than bromo- or iodo-substrates, and thus may require higher temperatures or more active catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-18 h), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-N,N-dimethylpyrimidin-4-amine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.
General Reaction Scheme:
General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 4-(pyridin-3-yl)pyrimidin-2-amine (bromo precursor) | 2,4-dimethylaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu | Toluene | 110 | 8 | 75 | 2-bromopyrimidine derivative[6] |
| 2 | 4-bromo-7-azaindole derivative | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | 4-bromo-7-azaindole derivative[7] |
| 3 | Aryl Chloride | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-AmylOH | 110 | 24 | 95 | General Aryl Chlorides |
| 4 | 4'-chloro-terpyridine | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 98 | 4'-chloro-terpyridine |
Experimental Protocol (Representative)
Disclaimer: This protocol is based on established procedures for similar chloro-heterocycles and may require optimization for this compound. The choice of ligand is critical and often substrate-dependent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and toluene.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 h), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to a diverse range of 6-substituted pyrimidine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient routes to aryl, alkynyl, and amino-substituted pyrimidines, respectively. These products are valuable scaffolds for the development of novel therapeutics and functional materials. The protocols provided herein, based on closely related systems, offer a solid foundation for researchers to explore the chemical space around this important pyrimidine core. Successful application will depend on careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base for this specific substrate.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected Patented Cross-Coupling Reaction Technologies [ouci.dntb.gov.ua]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 6-chloro-N,N-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of derivatives from the commercially available starting material, 6-chloro-N,N-dimethylpyrimidin-4-amine. The pyrimidine scaffold is a privileged core in medicinal chemistry, and the functionalization of this particular building block can lead to the discovery of novel therapeutic agents, particularly in the area of kinase inhibitors.[1][2][3]
The protocols detailed below focus on three robust and versatile synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. These methods allow for the introduction of a wide array of substituents at the 6-position of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.
Key Synthetic Strategies
The primary route for derivatization of this compound involves the displacement of the chlorine atom at the C6 position. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution. The choice of synthetic strategy will depend on the desired substituent to be introduced.
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct method for introducing amine, alkoxide, or thiol functionalities by reacting this compound with a suitable nucleophile.[4][5][6][7]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.[8][9][10][11][12][13][14][15][16]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative and often milder method for forming carbon-nitrogen bonds with a broad range of primary and secondary amines.[1][2][3][17][18]
Experimental Protocols
Protocol 1: Synthesis of 6-amino-N,N-dimethylpyrimidin-4-amine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 6-substituted amino derivatives by reacting this compound with primary or secondary amines. Microwave-assisted heating can significantly reduce reaction times.[19]
Reaction Scheme:
Caption: General scheme for SNAr reaction.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, morpholine)
-
Ethanol or n-Propanol[20]
-
Triethylamine (optional, as a base)[20]
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and ethanol (5 mL).
-
If the amine salt is used, add a non-nucleophilic base such as triethylamine (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160 °C for 10-30 minutes.[19][20] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
Quantitative Data Summary (SNAr):
| Amine Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Ethanol | 160 (MW) | 10 min | High | [19] |
| Substituted Anilines | Ethanol | 160 (MW) | 10 min | Variable | [19] |
| Various Amines | n-Propanol | 120-140 (MW) | 15-30 min | 54-90 | [20] |
| N-methylbenzenamine | THF | Room Temp | Overnight | 80 | [21] |
Protocol 2: Synthesis of 6-Aryl-N,N-dimethylpyrimidin-4-amine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[22][8][9]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add n-propanol (15 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl derivative.
Quantitative Data Summary (Suzuki-Miyaura Coupling of a similar substrate):
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 3-boronobenzoic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol | 91 | [9] |
| 2-fluorophenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol | 75 | [9] |
| 5-formylfuran-2-ylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol | 63 | [9] |
| 4-nitrophenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol | 46 | [9] |
Protocol 3: Synthesis of 6-amino-N,N-dimethylpyrimidin-4-amine Derivatives via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary and secondary amines. The choice of ligand and base is crucial for the success of this reaction.[2][3][17][18]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol).
-
Add anhydrous toluene or dioxane (5 mL) and stir for a few minutes to form the active catalyst complex.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (General Buchwald-Hartwig Conditions):
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | General Yield | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | Moderate to High | [3][17][18] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | Moderate to High | [3][17][18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic workflow and the relationship between the different synthetic methods described.
Caption: Synthetic workflow for derivatization.
Caption: Logical relationship of synthetic methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 20. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for the Large-Scale Synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N,N-dimethylpyrimidin-4-amine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its pyrimidine core is a prevalent scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a robust and industrially viable two-step process. The synthesis involves the initial chlorination of 4,6-dihydroxypyrimidine to the key intermediate 4,6-dichloropyrimidine, followed by a selective nucleophilic aromatic substitution with dimethylamine.
Synthesis Overview
The overall synthesis is a two-step process, starting from the readily available 4,6-dihydroxypyrimidine.
Step 1: Synthesis of 4,6-dichloropyrimidine
The first step is the chlorination of 4,6-dihydroxypyrimidine. The most common and industrially scalable method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of an organic base which acts as an acid scavenger.[1][2][3][4][5]
Step 2: Synthesis of this compound
The second step involves the selective mono-amination of 4,6-dichloropyrimidine with dimethylamine. This nucleophilic aromatic substitution can be achieved under catalyst-free conditions at elevated temperatures or via a palladium-catalyzed reaction.[6][7][8] The C4 position of 4,6-dichloropyrimidine is generally more susceptible to nucleophilic attack, leading to the desired product.[9]
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4,6-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxypyrimidine | [3] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3] |
| Acid Binder | 5-ethyl-2-methylpyridine | [3] |
| Solvent | 1,2-dichloroethane | [3] |
| Molar Ratio (DHP:POCl₃:Base) | 1 : 2.2 : 1.8 | [3] |
| Reaction Temperature | 60 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | Up to 94.5% | [3] |
| Purity | > 99% (by HPLC) | [10] |
Table 2: General Conditions for the Amination of 4,6-dichloropyrimidine
| Parameter | Catalyst-Free Conditions | Palladium-Catalyzed Conditions | Reference |
| Amine | Dimethylamine | Dimethylamine | [7][8] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) | [6][7] |
| Solvent | Dimethylformamide (DMF) | Dioxane or Toluene | [6][7] |
| Temperature | 140 °C | 80 - 120 °C | [6][7] |
| Catalyst | N/A | Palladium precursor (e.g., Pd₂(dba)₃) | [6] |
| Ligand | N/A | Phosphine ligand (e.g., Xantphos) | [6] |
| Reported Yields (with other amines) | 60 - 90% | Moderate to good | [7][8] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4,6-dichloropyrimidine
This protocol is based on a clean synthesis process with high yields.[3]
Materials:
-
4,6-dihydroxypyrimidine (DHP)
-
Phosphorus oxychloride (POCl₃)
-
5-ethyl-2-methylpyridine
-
1,2-dichloroethane
-
Calcium hydroxide (for waste treatment)
Procedure:
-
In a suitable reactor, charge 1,2-dichloroethane as the solvent.
-
Add 4,6-dihydroxypyrimidine (1 molar equivalent) to the solvent.
-
Slowly add phosphorus oxychloride (2.2 molar equivalents) to the suspension while maintaining the temperature.
-
Add 5-ethyl-2-methylpyridine (1.8 molar equivalents) as the acid binder.
-
Heat the reaction mixture to 60 °C and maintain for 2 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the reaction mixture is worked up. This typically involves quenching of excess POCl₃ and separation of the product.
-
The chlorinated wastewater can be treated with calcium hydroxide to recover the acid binder and precipitate phosphate salts.[3]
-
The crude product is purified by crystallization to yield 4,6-dichloropyrimidine.
Protocol 2: Synthesis of this compound (Catalyst-Free)
This protocol is adapted from general procedures for the monoamination of 4,6-dichloropyrimidine.[7][8]
Materials:
-
4,6-dichloropyrimidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dimethylamine (solution in THF or as a gas)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and screw cap, add 4,6-dichloropyrimidine (1 molar equivalent) and finely powdered anhydrous potassium carbonate (4 molar equivalents).[7]
-
Add anhydrous DMF.
-
Introduce dimethylamine (1-1.2 molar equivalents). If using a solution, add it via syringe. If using gas, bubble it through the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. Study on clean synthesis process of 4,6-dichloropyrimidine [finechemicals.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the yield of 6-chloro-N,N-dimethylpyrimidin-4-amine synthesis. The following sections offer detailed experimental protocols, address common issues encountered during the synthesis, and provide data-driven insights to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with dimethylamine. This reaction selectively replaces one of the chlorine atoms with a dimethylamino group.
Q2: What are the primary factors influencing the yield and selectivity of the reaction?
A2: The key factors that determine the success of the synthesis are reaction temperature, the choice of solvent and base, and the stoichiometry of the reactants. Careful control of these parameters is crucial to maximize the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct and other impurities.
Q3: What is the major side product in this synthesis, and how can its formation be minimized?
A3: The principal side product is 4,6-bis(dimethylamino)pyrimidine, which results from the substitution of both chlorine atoms on the pyrimidine ring. To suppress the formation of this di-substituted compound, it is essential to use a controlled molar ratio of dimethylamine to 4,6-dichloropyrimidine (typically close to 1:1) and to maintain a moderate reaction temperature. Over-addition of the amine or excessively high temperatures can favor the second substitution.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the visualization of the consumption of the starting material (4,6-dichloropyrimidine) and the formation of the product (this compound) and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met. 2. Inactive reagents: The dimethylamine solution may have degraded, or the 4,6-dichloropyrimidine may be of poor quality. 3. Inappropriate solvent: The chosen solvent may not adequately dissolve the reactants or facilitate the reaction. | 1. Gradually increase the reaction temperature while monitoring for product formation and side reactions using TLC. Temperatures in the range of 0°C to room temperature are often a good starting point, but gentle heating may be required. 2. Use a fresh, unopened container of dimethylamine solution and verify the purity of the 4,6-dichloropyrimidine. 3. Ensure a suitable solvent such as ethanol, isopropanol, or acetonitrile is used to ensure solubility of the reactants. |
| Formation of Significant Amounts of Di-substituted Byproduct | 1. Excess dimethylamine: Using a molar ratio of dimethylamine to 4,6-dichloropyrimidine significantly greater than 1:1. 2. High reaction temperature: Elevated temperatures can promote the second nucleophilic substitution. 3. Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further substitution. | 1. Carefully control the stoichiometry. A slight excess of the dichloropyrimidine can sometimes be used to ensure complete consumption of the amine. 2. Maintain a lower reaction temperature. For instance, running the reaction at 0°C or room temperature can enhance selectivity for the mono-substituted product. 3. Monitor the reaction closely by TLC and quench it once the 4,6-dichloropyrimidine has been consumed. |
| Difficult Purification | 1. Presence of unreacted starting materials and byproducts: Co-elution of the product with impurities during chromatography. 2. Oily or non-crystalline product: Difficulty in isolating a solid product. | 1. Optimize the reaction to minimize impurities. For purification, column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes is often effective. 2. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexanes. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
4,6-Dichloropyrimidine
-
Dimethylamine solution (e.g., 2M in THF or ethanol)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Ethanol (or other suitable solvent like Isopropanol or Acetonitrile)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add a solution of dimethylamine (1.05 equivalents) dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent system).
-
Once the reaction is complete (typically after a few hours, as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Presentation
| Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Various amines | Dioxane | Cs2CO3 | Reflux | Not specified | Quantitative (for N,N'-bis derivatives) |
| Adamantane-containing amines | DMF | K2CO3 | 140 | 24 | 60-99[1] |
| Polyamines | Dioxane | Cs2CO3 / Pd(0) catalyst | Boiling | Not specified | Varies (can form macrocycles) |
Note: Yields are highly dependent on the specific amine and reaction conditions used.
Visualizations
Logical Workflow for Synthesis Optimization
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 6-chloro-N,N-dimethylpyrimidin-4-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-chloro-N,N-dimethylpyrimidin-4-amine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a solvent selection guide to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals have formed after cooling the solution.
A1: This is a common issue that can arise from several factors:
-
Solution is not saturated: Too much solvent may have been used, preventing the concentration of the compound from reaching its saturation point upon cooling. To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the compound's concentration. Allow the concentrated solution to cool slowly again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility, yet it does not precipitate. To induce crystallization, you can "scratch" the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth. Alternatively, adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent or a mixture of solvents should be considered.
Q2: The compound has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 102-103 °C), or if the solution is cooled too quickly.[1] To resolve this, reheat the solution until the oil redissolves completely. You can then either add a small amount of additional solvent to lower the saturation point or allow the solution to cool much more slowly to encourage proper crystal formation. Using a solvent with a lower boiling point can also prevent this issue.
Q3: The yield of recovered crystals is very low.
A3: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, excessive solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath after it has been allowed to cool to room temperature to maximize crystal formation.
-
Washing with warm solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: The purified crystals are still colored or show impurities by analysis (TLC, NMR).
A4: This indicates that the chosen recrystallization solvent did not effectively separate the impurities.
-
Insoluble impurities: If colored impurities are present, they may be insoluble in the hot solvent. In this case, a hot filtration step after dissolving the crude product is necessary to remove them. The addition of a small amount of activated charcoal to the hot solution before filtration can also help adsorb colored impurities.
-
Soluble impurities: If the impurities have similar solubility profiles to your target compound in the chosen solvent, a single recrystallization may not be sufficient. Consider a second recrystallization with a different solvent system. Alternatively, another purification technique, such as column chromatography, may be required.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrimidine derivatives, common solvents include methanol, ethanol, and ethyl acetate. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific case.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is 102-103 °C.[1] A sharp melting point within this range is a good indicator of the purity of your recrystallized product.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (turbid). A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.
Q4: How critical is the cooling rate?
A4: The rate of cooling significantly impacts the size and purity of the resulting crystals. Slow cooling generally leads to the formation of larger, purer crystals as it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure and often results in smaller, less pure crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with a magnetic stirrer).
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good recovery yield.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the insoluble materials.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
6. Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
7. Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.
8. Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them completely. This can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
While precise quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on the properties of similar pyrimidine derivatives. Experimental verification is essential.
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility of this compound |
| Methanol | 65 | Polar Protic | Likely soluble when hot, less soluble when cold. A good candidate for recrystallization. |
| Ethanol | 78 | Polar Protic | Similar to methanol, a good candidate for recrystallization. |
| Isopropanol | 82 | Polar Protic | May require more heating to dissolve but could provide good crystal formation on cooling. |
| Ethyl Acetate | 77 | Polar Aprotic | A good candidate, often used for pyrimidine derivatives. |
| Acetone | 56 | Polar Aprotic | May be too strong of a solvent, leading to lower yields. |
| Water | 100 | Polar Protic | Likely to have low solubility. Could be used as an anti-solvent in a mixed solvent system. |
| Hexane | 69 | Non-polar | Likely to be insoluble. Can be used as an anti-solvent with a more polar solvent. |
Visualization
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine.
Troubleshooting Guide: Common Side Reactions and Issues
Researchers may encounter several challenges during the synthesis of this compound. This guide outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient chlorination; Hydrolysis of the chloro-intermediate. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize temperature and reaction time. Chlorination of hydroxypyrimidines can require heating.[1][2]- Use an appropriate amount of chlorinating agent (e.g., POCl₃), and consider the use of an additive like PCl₅ if the POCl₃ quality is questionable.[1]- Ensure anhydrous conditions to prevent hydrolysis of the chloropyrimidine. |
| Presence of Dichloro-Byproducts | If starting from a dihydroxypyrimidine, incomplete reaction or non-selective chlorination can leave one hydroxyl group unreacted or result in the chlorination of other positions. | - Drive the reaction to completion by increasing the reaction time or temperature.- Use a sufficient excess of the chlorinating agent. |
| Formation of Hydroxypyrimidine Impurity | Incomplete chlorination of the starting material (a hydroxypyrimidine) or hydrolysis of the 6-chloro product during workup or purification. | - Ensure the chlorination reaction goes to completion.- During workup, minimize contact with water and use neutral or slightly acidic conditions. Avoid basic conditions which can promote hydrolysis. |
| Over-chlorination or Ring Degradation | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with strong chlorinating agents like POCl₃. | - Carefully control the reaction temperature and time.- Consider using a milder chlorinating agent if possible, although POCl₃ is standard for hydroxypyrimidines.[2] |
| Formation of Di-substituted Amino Pyrimidine | If the starting material has two reactive chloro groups, the dimethylamine may substitute at both positions. | - Control the stoichiometry of dimethylamine to favor monosubstitution.- Lower the reaction temperature to increase selectivity. |
| Complex Reaction Mixture | This can result from a combination of the issues above, or from the decomposition of starting materials or products under the reaction conditions. | - Systematically investigate each reaction parameter (temperature, time, stoichiometry, solvent) to identify the source of the side products.- Ensure the purity of starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives a low yield. What can I do?
A1: The reaction of hydroxypyrimidines with POCl₃ often requires heating to reflux.[1][2] If the reaction is still slow, consider the following:
-
Catalyst/Additive: The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction.[2] In some cases, the addition of phosphorus pentachloride (PCl₅) to POCl₃ can improve the outcome, especially if the POCl₃ is of poor quality.[1]
-
Temperature: Ensure the reaction is heated sufficiently. Temperatures around 140-160°C are sometimes required.[2]
-
Excess Reagent: While environmentally less ideal, using a large excess of POCl₃ is a common practice in smaller-scale lab preparations to drive the reaction to completion.[1][2]
Q2: I am observing the formation of a significant amount of the corresponding hydroxypyrimidine in my final product. How can I avoid this?
A2: The presence of the hydroxypyrimidine is likely due to one of two reasons:
-
Incomplete Chlorination: Your starting material (the hydroxypyrimidine) has not been fully converted to the 6-chloro derivative. To address this, you can try prolonging the reaction time, increasing the temperature, or using a slight excess of the chlorinating agent.
-
Hydrolysis: The 6-chloro group is susceptible to hydrolysis, especially under basic conditions or during aqueous workup. To minimize this, ensure your workup is performed under neutral or slightly acidic conditions and minimize the product's contact time with water.
Q3: How can I purify the final product, this compound, from the reaction byproducts?
A3: Purification is commonly achieved through column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.
Q4: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. When quenching the reaction, do so slowly and carefully by adding the reaction mixture to ice or cold water with vigorous stirring to manage the exothermic reaction.
Experimental Protocols
Synthesis of this compound from 4-hydroxy-N,N-dimethylpyrimidin-6-amine
This protocol is a general guideline and may require optimization based on your specific substrate and scale.
-
Chlorination:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-N,N-dimethylpyrimidin-6-amine.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 105-110°C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
-
Workup:
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or sodium hydroxide, while keeping the mixture cool in an ice bath. Adjust the pH to approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexanes, to yield pure this compound.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships in the synthesis.
References
Technical Support Center: Improving Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for the regioselective functionalization of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dichloropyrimidines, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine, with a Mixture of C4 and C2 Isomers.
-
Potential Cause 1: Inherent Reactivity. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[1][2][3] However, this selectivity can be moderate, leading to mixtures.[3]
-
Solution 1: Optimize Reaction Conditions.
-
Solvent and Base: Systematically screen different solvent and base combinations. For instance, using n-butanol with diisopropylethylamine (DIPEA) has been reported to improve C4 selectivity.[1][4]
-
Temperature: Carefully control the reaction temperature. Lowering the temperature may enhance selectivity by favoring the kinetically preferred product.
-
-
Potential Cause 2: Substituent Effects. Substituents on the pyrimidine ring dramatically influence regioselectivity.
-
Solution 2: Analyze Substituent Effects.
-
Electron-donating groups (EDGs) at C6: An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[2][5]
-
Electron-withdrawing groups (EWGs) at C5: An EWG (e.g., -NO2, -CN, -CF3) at the C5 position strongly activates the C4 position for SNAr, leading to excellent C4 selectivity.[6]
-
-
Potential Cause 3: Nucleophile Choice. The nature of the nucleophile can influence the reaction outcome.
-
Solution 3: Consider Nucleophile Structure. For certain substrates, such as 5-substituted-2,4-dichloropyrimidines, using tertiary amine nucleophiles can lead to excellent C2 selectivity through an in situ N-dealkylation mechanism.[6]
Issue 2: Lack of C2 Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine.
-
Potential Cause 1: Standard Catalyst Systems Favor C4. Most conventional palladium catalysts and ligands favor cross-coupling at the more reactive C4 position.[7][8]
-
Solution 1: Employ Specialized Ligands and Precatalysts. To achieve C2 selectivity, specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands are necessary. The use of (η³-tBu-indenyl)PdCl(IPent) has been shown to provide high C2 selectivity for C-S cross-coupling reactions.[8]
-
Potential Cause 2: Competing C4-Selective SNAr. Uncatalyzed SNAr reactions that favor C4 can compete with the desired C2-selective catalytic cycle, reducing overall selectivity.[7]
-
Solution 2: Optimize Reaction Conditions to Favor Catalysis.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can suppress the competing SNAr pathway and enhance the C2-selectivity of the catalytic reaction.[8]
-
Nucleophile choice: C2-selectivity is high with most primary thiols and thiophenols. However, very electron-deficient thiophenols may favor C4 substitution via SNAr.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which position on 2,4-dichloropyrimidine is generally more reactive in SNAr and cross-coupling reactions?
A1: The C4 position is typically more reactive than the C2 position in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][3][8][9] This is the kinetically favored site of reaction under most standard conditions.
Q2: How can I achieve selective substitution at the C4 position of 2,4-dichloropyrimidine?
A2: For SNAr reactions , using conditions such as n-butanol with DIPEA can enhance C4 selectivity.[1][4] For palladium-catalyzed aminations , using a catalyst system derived from the oxidative addition of Pd with 2,4,6-trichloropyrimidine in the presence of a strong, non-nucleophilic base like LiHMDS provides excellent C4-selectivity with aliphatic secondary amines.[3][4] For Suzuki couplings , using Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture under microwave irradiation is highly effective for C4-selective reactions.[10]
Q3: Is it possible to reverse the selectivity and functionalize the C2 position of 2,4-dichloropyrimidine?
A3: Yes, reversing the selectivity is possible but often requires specific strategies:
-
SNAr: Introducing an electron-donating group (e.g., -OMe, -NHMe) at the C6 position directs nucleophilic attack to the C2 position.[2][5] For 5-nitro-substituted 2,4-dichloropyrimidine, using tertiary amines as nucleophiles results in selective C2 amination.[6]
-
Palladium-Catalyzed Cross-Coupling: For C-S coupling, using a specific palladium precatalyst with a bulky NHC ligand, such as (η³-tBu-indenyl)PdCl(IPent), can achieve high C2 selectivity.[8]
Q4: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
A4: This is a common challenge. First, attempt to improve the regioselectivity by implementing the strategies outlined in the troubleshooting section, such as screening solvents, bases, temperatures, and catalyst/ligand systems.[4] If a mixture is unavoidable, careful monitoring of the reaction by TLC or LC-MS to stop it at optimal conversion can help.[4] For purification, if chromatographic separation is difficult, consider alternative methods like fractional crystallization.
Data Presentation
Table 1: Regioselectivity of Pd-catalyzed C-S Coupling on 2,4-Dichloropyrimidine with Thiol [8]
| Entry | Pd Precatalyst | Ligand | Temperature (°C) | C2:C4 Ratio |
| 1 | (η³-tBu-indenyl)PdCl | IPent | 0 | >20:1 |
| 2 | (η³-tBu-indenyl)PdCl | IPr | 0 | 6:1 |
| 3 | (η³-tBu-indenyl)PdCl | IMes | 0 | 3:1 |
| 4 | (η³-allyl)PdCl | IPent | 0 | >20:1 |
| 5 | Pd-PEPPSI-IPr | IPr | 0 | 1:19 |
Table 2: Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [3]
| Entry | Amine | Conditions | C4:C2 Ratio |
| 1 | Diethylamine | A: K₂CO₃, DMAc, rt | 2:1 |
| 2 | Diethylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C | >30:1 |
| 3 | Morpholine | A: K₂CO₃, DMAc, rt | 4:1 |
| 4 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 |
| 5 | Aniline | A: BuOH, i-Pr₂NEt, 125 °C | 70:30 |
| 6 | Aniline | B: No catalyst, LiHMDS, THF, -60 °C | 91:9 |
Experimental Protocols
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine [10][11]
This protocol describes a microwave-assisted Suzuki coupling to achieve high C4 selectivity.
-
Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C4-substituted product.
Protocol 2: C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine [8]
This protocol is for achieving high C2 selectivity in a thiolation reaction.
-
Setup: In an inert atmosphere glovebox, add the Pd precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent), 2 mol%) and a base such as K₃PO₄ (1.2 equiv.) to a reaction vial.
-
Reagents: Add 2,4-dichloropyrimidine (1.0 equiv.) and the desired primary thiol (1.1 equiv.).
-
Solvent: Add an appropriate solvent, such as toluene.
-
Reaction: Seal the vial and stir the reaction mixture at 0 °C.
-
Monitoring: Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the C2-thiolated pyrimidine.
Protocol 3: C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [4]
This protocol describes a palladium-catalyzed method for the selective amination at the C4 position.
-
Setup: In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.).
-
Catalyst Addition: Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine) in the recommended catalytic amount.
-
Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).
-
Amine/Base Premixing: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 equiv.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 equiv.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives. It provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying pyrimidine derivatives?
A1: The most frequently employed purification techniques are recrystallization and column chromatography over silica gel.[1] Preparative High-Performance Liquid Chromatography (HPLC) is also used for achieving high purity, especially for challenging separations.[2] The choice of method depends on the scale of the purification, the nature of the compound, and the impurities present.[1][3]
Q2: What are some typical impurities I might encounter?
A2: Common impurities include unreacted starting materials, reagents (e.g., residual catalysts or chlorinating agents), and side-products from incomplete or alternative reaction pathways.[1][3] The specific impurities are highly dependent on the synthetic route used.[1] For instance, in the Biginelli reaction, N-acylurea byproducts can form, complicating purification.[4]
Q3: My pyrimidine derivative appears to be unstable on silica gel. What are my options?
A3: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[3][5] In such cases, consider using a different stationary phase, such as neutral or basic alumina.[3] Alternatively, non-chromatographic methods like recrystallization or preparative HPLC might be necessary.[3]
Q4: How does the substitution pattern on the pyrimidine ring affect purification?
A4: The nature and position of substituents dramatically influence the physicochemical properties of pyrimidine derivatives, such as polarity and solubility, which are critical for purification.[6][7] For example, polar functional groups like hydroxyl (-OH) or amino (-NH2) groups will increase the compound's polarity, requiring more polar solvent systems for elution in normal-phase chromatography. The presence of acidic or basic groups can also be exploited by adjusting the pH to improve solubility or retention.[8]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your purification experiments.
Column Chromatography Issues
Q: I am having trouble separating my pyrimidine derivative from a closely related impurity using column chromatography. How can I improve the separation?
A: To improve separation, you can:
-
Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems. An ideal system should give your target compound a retention factor (Rf) of approximately 0.2-0.4.[2][5]
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase material like C18.
-
Use a Shallow Polarity Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can enhance resolution.
-
Consider Dry Loading: If your compound has poor solubility in the eluent, dry loading it onto silica gel can prevent band broadening and improve separation.[5]
Q: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?
A: Tailing is often an issue with polar compounds, especially those with acidic or basic functional groups.
-
Modify the Mobile Phase: For basic compounds, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can improve peak shape. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect.[1]
-
Reduce the Load: Overloading the column or TLC plate can cause streaking. Try applying a more dilute solution.[1]
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel.[5]
Recrystallization Issues
Q: My pyrimidine derivative is not dissolving in the chosen recrystallization solvent, even when heated. What should I do?
A: This indicates poor solubility. You should:
-
Use a Solvent Mixture: Dissolve your compound in a minimum amount of a hot solvent in which it is soluble. Then, slowly add a hot "anti-solvent" (a solvent in which it is poorly soluble) until the solution becomes slightly turbid. Allow it to cool slowly.[1] A common example is using an ethyl acetate/hexane mixture.[1]
-
Screen More Solvents: Test a wider range of solvents with varying polarities to find a suitable one.[1]
Q: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. How can I fix this?
A: This often happens when the solution is supersaturated or cools too quickly.[1][5]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[1]
-
Reduce Solution Concentration: Add a small amount of additional hot solvent to the solution to prevent it from becoming supersaturated too early in the cooling process.[5]
-
Use a Seed Crystal: Adding a tiny, pure crystal of the compound to the cooling solution can induce proper crystal growth.[1]
-
Try a Different Solvent: A more viscous solvent or one in which your compound has slightly higher room-temperature solubility might promote better crystal formation.[1]
Q: After recrystallization, my product is still impure. What are the next steps?
A: If a single recrystallization is insufficient:
-
Perform a Second Recrystallization: Using a different solvent system for the second attempt may remove impurities that had similar solubility in the first solvent.[1]
-
Switch to Chromatography: If impurities have very similar solubility profiles to your product, column chromatography is likely the better purification technique.[1]
Data Presentation
Table 1: Common Solvent Systems for Purification
This table provides examples of solvent systems commonly used for the purification of pyrimidine derivatives by chromatography and recrystallization.
| Purification Method | Compound Type | Common Solvents/Systems | Notes |
| Column Chromatography | Moderately Polar Pyrimidines | Hexane/Ethyl Acetate | A versatile system; adjust the ratio to achieve an Rf of 0.2-0.4.[2][5] |
| Polar Pyrimidines | Dichloromethane/Methanol | Used for more polar compounds that do not move in less polar systems.[2] | |
| Basic Pyrimidines | Hexane/Ethyl Acetate + 0.5% Triethylamine | The amine additive minimizes tailing on silica gel.[1] | |
| Recrystallization | General Pyrimidines | Ethanol, Acetone, 1,4-Dioxane | Common single-solvent systems.[1] |
| Non-polar Impurities | Ethyl Acetate/Hexane | The compound is dissolved in ethyl acetate, and hexane is added as the anti-solvent.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying pyrimidine derivatives using flash column chromatography over silica gel.
-
Solvent System Selection: Using TLC, identify a mobile phase (eluent) that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your product.[2]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the silica bed. Alternatively, for compounds with low solubility, pre-adsorb the compound onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.[5]
-
Elution: Carefully add the eluent to the column and apply positive pressure (e.g., using compressed air or a pump) to maintain a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain your pure product.[2]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified pyrimidine derivative.[2]
Protocol 2: Cooling Recrystallization
This protocol provides a general framework for purification by single-solvent recrystallization.
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the compound is fully dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to crystal formation.[1]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Visualizations
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Chromatography Separation
This diagram outlines a logical approach to troubleshooting poor separation in column chromatography.
Caption: Troubleshooting guide for poor chromatographic separation.
References
avoiding byproduct formation in pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during common pyrimidine synthesis reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. While versatile, it can be prone to side reactions and issues with yield.
Question 1: My Biginelli reaction has a low yield, and I observe a significant amount of unreacted starting materials. What are the common causes, and how can I improve the yield?
Answer: Low conversion in the Biginelli reaction is a frequent challenge and can be attributed to several factors:
-
Suboptimal Catalyst Activity: The catalyst may be inactive or used in insufficient amounts.[1][2]
-
Solution: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1] Consider increasing the catalyst loading or switching to a more active catalyst, for instance, from a mild Lewis acid to a stronger one.[2]
-
-
Inadequate Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature.
-
Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1]
-
Solution: Ensure all starting materials are of high purity.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction rates.[1][2]
Question 2: My Biginelli reaction is producing a prominent yellow, fluorescent byproduct. What is this compound, and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures, leading to a competing reaction pathway.[1][3]
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][3]
-
Order of Addition: Adding the urea last to the reaction mixture may help to minimize its decomposition into ammonia.[1][3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired dihydropyrimidinone formation.[1][3]
-
Question 3: I am having difficulty purifying my crude product from a Biginelli reaction and suspect the presence of N-acylurea byproducts. How can I confirm their presence and minimize their formation?
Answer: N-acylureas can form as byproducts from a competing reaction between the β-ketoester and urea, which complicates the purification process.[3]
-
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can help suppress N-acylurea formation.[3]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[3]
-
Pinner Synthesis Troubleshooting
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine.
Question 1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
Answer: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or reaction intermediates.
-
Incomplete cyclization.
The purity of the amidine salt is also a critical factor.
-
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions by using freshly distilled, anhydrous solvents and drying all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.
-
Question 2: The cyclization step of my Pinner reaction is not going to completion. How can I drive the reaction forward?
Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.
-
Troubleshooting Steps:
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.
-
Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.
-
Enzymatic Pyrimidine Synthesis Troubleshooting
Enzymatic synthesis of pyrimidines, primarily through the de novo and salvage pathways, offers high specificity but can be prone to issues related to enzyme function.
Question 1: My de novo pyrimidine synthesis is stalled, and I observe an accumulation of an upstream metabolite. What could be the issue?
Answer: Accumulation of specific metabolites can indicate the inhibition or deficiency of a particular enzyme in the pathway.
-
Accumulation of Orotic Acid: This suggests a deficiency in the bifunctional enzyme UMP synthase, which contains both orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase activities.[4] This condition is known as orotic aciduria.[4]
-
Troubleshooting: Confirm the activity of your UMP synthase. If using a cell-free system, consider adding purified, active UMP synthase. In cellular systems, this may represent a genetic deficiency.
-
-
Accumulation of Dihydroorotate: This points to an issue with dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the pathway.[5]
Question 2: My pyrimidine salvage pathway is inefficient, leading to low nucleotide yields. What are the potential causes?
Answer: The salvage pathway relies on the activity of enzymes like uridine-cytidine kinases and nucleoside transporters.
-
Low Uridine/Cytidine Uptake: In whole-cell systems, inefficient transport of pyrimidine nucleosides into the cell can limit the salvage pathway.
-
Troubleshooting: Ensure that the cell line used has sufficient expression of nucleoside transporters.
-
-
Inactive Kinases: The kinases responsible for phosphorylating the nucleosides may be inactive or inhibited.
-
Troubleshooting: Check the activity of the kinases in your system. Ensure that the necessary co-factors, such as ATP, are present in sufficient concentrations.
-
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
This table summarizes the performance of various catalysts in the Biginelli reaction for the synthesis of a model dihydropyrimidinone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acids | |||||
| HCl | Catalytic | Ethanol | Reflux | 3 | Often low |
| Lewis Acids | |||||
| CuCl₂·2H₂O / HCl | 25 | Solvent-free | Room Temp | 0.1-0.2 | >90 |
| FeCl₃ | 10 | Acetonitrile | Reflux | 1.5 | 92 |
| ZnCl₂ | 10 | Acetic Acid | Room Temp | 2 | 85 |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 0.5 | 96 |
| InBr₃ | 10 | Ethanol | Reflux | 7 | 45-61 |
| Other Catalysts | |||||
| Dicalcium Phosphate | 7 | Ethanol | Reflux | 0.6 | 92 |
| Ammonium Dihydrogenphosphate | - | - | - | 2 | Good |
Yields are for specific examples and may vary depending on the substrates used.
Table 2: Effect of Solvent on Biginelli Reaction Yield
The choice of solvent can significantly influence the yield of the Biginelli reaction.
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | 37.5 | Reflux | 2.5 | 91 |
| Ethanol | 24.6 | Reflux | 0.6 | 92 |
| Methanol | 32.7 | Reflux | 0.75 | 88 |
| Tetrahydrofuran (THF) | 7.6 | Reflux | 5 | 75 |
| Dichloromethane (DCM) | 8.9 | Reflux | 6 | 62 |
| Toluene | 2.4 | Reflux | 1 | 82 |
| Solvent-free | - | 100 | 0.5 | 96 |
Data is compiled from various sources and represents typical trends.[7][8]
Experimental Protocols
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol describes a general procedure for the synthesis of dihydropyrimidinones using conventional heating.[9]
-
Reactants:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
-
-
Solvent:
-
Ethanol (10 mL)
-
-
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.
-
Add ethanol as the solvent.
-
Reflux the mixture for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration. The product may precipitate upon cooling.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Protocol 2: Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
-
Mandatory Visualization
Diagram 1: Biginelli Reaction Pathway
Caption: The reaction pathway of the acid-catalyzed Biginelli condensation.
Diagram 2: Pinner Synthesis Workflow
Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.
Diagram 3: De Novo Pyrimidine Biosynthesis Pathway
Caption: Key enzymatic steps in the de novo pyrimidine biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Biginelli and Pinner pyrimidine syntheses?
A1: The main difference lies in the starting materials. The Biginelli reaction is a three-component reaction involving an aldehyde, a β-ketoester, and a urea/thiourea to typically form dihydropyrimidines. The Pinner synthesis is a two-component reaction between a 1,3-dicarbonyl compound and an amidine, usually leading directly to substituted pyrimidines.
Q2: Are there any "green" or more environmentally friendly approaches to pyrimidine synthesis?
A2: Yes, significant research has focused on developing greener synthetic methods. For the Biginelli reaction, solvent-free conditions, microwave irradiation, and the use of reusable or biodegradable catalysts like dicalcium phosphate have been successfully employed to improve the environmental profile of the synthesis.[10]
Q3: How do I choose the best purification method for my pyrimidine derivative?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a cost-effective method for purifying solid products on a larger scale, especially if the impurities have different solubility profiles from the desired product.
-
Column Chromatography: This technique is highly effective for separating complex mixtures and for purifying smaller quantities of product, offering better separation of compounds with similar polarities.
-
Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is often used.
Q4: What is the pyrimidine salvage pathway, and how does it differ from de novo synthesis?
A4: The pyrimidine salvage pathway is a recycling route where pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA are converted back into nucleotides. This pathway is less energy-intensive than the de novo pathway, which synthesizes pyrimidine rings from simple precursors like amino acids and bicarbonate. Cells with a highly active salvage pathway may be less sensitive to drugs that inhibit the de novo synthesis pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Reaction Optimization for 6-chloro-N,N-dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with dimethylamine. This reaction selectively substitutes one of the chlorine atoms with a dimethylamino group.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4,6-dichloropyrimidine and dimethylamine (often as a solution in a solvent like ethanol or THF, or as dimethylamine hydrochloride). A base is typically required to neutralize the HCl generated during the reaction. Common solvents include tetrahydrofuran (THF), ethanol, and isopropanol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4,6-dichloropyrimidine spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.
Q4: What are the main impurities or side products I should be aware of?
A4: The primary side product is the di-substituted product, 4,6-bis(dimethylamino)pyrimidine, formed by the reaction of dimethylamine at both chlorine positions. Other potential impurities include unreacted 4,6-dichloropyrimidine and hydrolysis products if water is present in the reaction mixture.
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent like methanol or an ethanol/water mixture can yield high-purity product.[1][2] For removing closely related impurities, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is effective.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. SNAr reactions on less activated systems often require heating to proceed at a reasonable rate. Monitor for potential decomposition at higher temperatures. |
| Inappropriate Solvent | Ensure the solvent is suitable for SNAr reactions and can dissolve the reactants. Aprotic polar solvents like THF or polar protic solvents like ethanol are generally good choices. If solubility is an issue, consider switching to a different solvent. |
| Base is not effective | The choice of base is crucial for neutralizing the generated HCl. If using a weak base, consider switching to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least a stoichiometric amount of base is used. |
| Poor quality of starting materials | Verify the purity of 4,6-dichloropyrimidine and dimethylamine. Impurities in starting materials can inhibit the reaction. |
| Reaction time is too short | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require longer stirring times, even overnight.[1] |
Formation of Significant Side Products
| Side Product | Mitigation Strategy |
| 4,6-bis(dimethylamino)pyrimidine (Di-substituted product) | Use a controlled stoichiometry of dimethylamine (close to 1 equivalent). Adding the dimethylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a lower temperature can also favor mono-substitution. |
| Hydrolysis Products | Ensure that all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Product Purification Issues
| Problem | Solution |
| Difficulty in removing the di-substituted impurity | Optimize the column chromatography conditions. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation. Alternatively, try recrystallization with different solvent systems. |
| Product "oils out" during recrystallization | This may be due to impurities or an inappropriate solvent choice. Try a different recrystallization solvent or purify the crude product by column chromatography first. |
| Low recovery after purification | If using column chromatography, ensure the product is not irreversibly adsorbed onto the silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | Triethylamine | 25 | 12 | 75[1] |
| 2 | THF | Triethylamine | 65 | 6 | 85 |
| 3 | Ethanol | K₂CO₃ | 78 | 8 | 80 |
| 4 | Isopropanol | DIPEA | 80 | 10 | 82 |
| 5 | Dioxane | Triethylamine | 100 | 5 | 90 |
Note: The data in this table is synthesized from typical outcomes for similar SNAr reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4,6-dichloropyrimidine
-
Dimethylamine solution (e.g., 2 M in THF)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidine (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of dimethylamine (1.05 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationship for reaction optimization.
References
Technical Support Center: Purification of Chloropyrimidines by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of chloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of chloropyrimidines in a question-and-answer format.
Q1: My chloropyrimidine compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A1: Peak tailing is a common issue when purifying nitrogen-containing compounds like chloropyrimidines on standard silica gel. This is often due to the interaction between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the surface of the silica gel.[1]
Solutions:
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1] Commonly used modifiers include:
-
Triethylamine (Et3N): Typically 0.1-2% (v/v) is added to the eluent.
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used as a component of the mobile phase.
-
-
Use of Deactivated Silica Gel: You can deactivate the silica gel before running the column by flushing it with a solvent system containing 1-3% triethylamine.[2][3]
-
Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase, such as:
Q2: My chloropyrimidine compound will not elute from the silica gel column, even with a highly polar solvent system.
A2: This is likely due to very strong interactions with the acidic stationary phase, effectively "sticking" your compound to the column.
Solutions:
-
Increase Mobile Phase Basicity: As with tailing, adding triethylamine or an ammonia/methanol solution to your eluent can help to disrupt the strong interactions and elute your compound.[1]
-
Check Compound Stability: It is possible your compound has decomposed on the silica gel. To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or reversed-phase silica as mentioned above.
Q3: I am having difficulty separating my desired chloropyrimidine from a closely related impurity.
A3: Improving the separation (resolution) between two compounds requires optimizing the chromatography conditions.
Solutions:
-
Optimize the Mobile Phase: Use TLC to screen a variety of solvent systems to find one that provides the largest difference in Rf values between your product and the impurity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[2] This can help to better separate compounds with similar Rf values.
-
Adjust the Flow Rate: Slower flow rates can sometimes improve separation by allowing more time for equilibration between the stationary and mobile phases.
-
Change the Stationary Phase: A different stationary phase, such as a C18 or phenyl-hexyl column in reversed-phase chromatography, may offer different selectivity and improve the separation.[4]
Q4: My purified chloropyrimidine fractions contain an unknown impurity that was not in the crude material.
A4: This suggests that your compound may be degrading on the silica gel. Chloropyrimidines can be susceptible to hydrolysis or other reactions on acidic surfaces.
Solutions:
-
Deactivate the Silica Gel: As described in Q1, use triethylamine to neutralize the silica gel.[2][3]
-
Minimize Time on the Column: Run the column as quickly as is practical (flash chromatography) to reduce the time your compound is in contact with the silica.
-
Use an Alternative Purification Method: If decomposition is a persistent issue, consider other purification techniques such as recrystallization or reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a mobile phase for purifying a chloropyrimidine on silica gel?
A: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical gradient might run from 0% to 50% ethyl acetate in hexanes. It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[5][6] The ideal Rf value for the compound of interest on the TLC plate is typically between 0.2 and 0.4 for good separation on a column.[7]
Q: How much crude material can I load onto my column?
A: A general guideline for silica gel column chromatography is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1] For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.[5]
Q: Should I use "wet" or "dry" loading for my chloropyrimidine sample?
A: Both methods can be effective.
-
Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and carefully added to the top of the column. This is often suitable for samples that are readily soluble.
-
Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel, the solvent is removed under reduced pressure, and the resulting free-flowing powder is added to the top of the column.[2] This method is preferred for samples that have poor solubility in the initial mobile phase, as it can prevent precipitation at the top of the column and lead to better separation.[7]
Q: My chloropyrimidine is a solid with low solubility. How can I prepare it for loading onto the column?
A: Dry loading is the best approach for compounds with low solubility.[2] Dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a dry powder for loading.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of chloropyrimidines. Note that optimal conditions will vary depending on the specific compound and impurities.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common for normal-phase chromatography.[8] |
| Neutral or Basic Alumina | Use if compound is acid-sensitive.[1] | |
| Reversed-Phase C18 Silica | For polar chloropyrimidines.[4] | |
| Mobile Phase (Normal Phase) | Hexanes/Ethyl Acetate | A common starting system. |
| Dichloromethane/Methanol | For more polar chloropyrimidines. | |
| Mobile Phase Modifier | 0.1-2% Triethylamine or Ammonia | |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile with 0.1% Formic Acid | A common system for RP-HPLC.[4] |
| Rf Value (TLC) | 0.2 - 0.4 | Optimal for good separation on a column.[7] |
| Sample Loading | 1-5% of silica gel mass | Lower ratios for more difficult separations.[1] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography of a Chloropyrimidine
Objective: To purify a chloropyrimidine derivative from a crude reaction mixture using standard flash column chromatography on silica gel.
Materials:
-
Crude chloropyrimidine mixture
-
Silica gel (e.g., 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.[1][7]
-
If peak tailing is observed, add 0.5% triethylamine to the TLC solvent system and re-run the plate.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude material).
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to begin eluting the column.
-
Collect fractions in test tubes or vials.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which contain the pure desired compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified chloropyrimidine.
-
Visualizations
Caption: Troubleshooting workflow for chloropyrimidine purification.
References
Technical Support Center: Managing Scalability Issues in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up pyrimidine synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability issues encountered in pyrimidine synthesis?
A1: When transitioning from laboratory-scale to large-scale production of pyrimidine derivatives, several common challenges can arise. These often include:
-
Low and Inconsistent Yields: Reactions that perform well on a small scale may see a significant drop in yield when scaled up. This can be due to inefficient mixing, poor heat transfer, or changes in reaction kinetics.[1][2]
-
Increased Side Product Formation: At larger scales, localized temperature fluctuations and prolonged reaction times can lead to an increase in the formation of unwanted byproducts, complicating purification and reducing the overall efficiency.[2]
-
Purification and Isolation Challenges: Methods like column chromatography that are feasible in the lab can become impractical and costly at an industrial scale. Crystallization, a common large-scale purification method, can be hampered by impurities that inhibit crystal formation or lead to the "oiling out" of the product.[1][3]
-
Poor Solubility of Reagents and Intermediates: The solubility of starting materials and intermediates can become a limiting factor at higher concentrations, leading to heterogeneous reaction mixtures and incomplete reactions.
-
Safety and Handling Concerns: Large-scale reactions may involve exothermic events that are manageable on a small scale but can pose significant safety risks in larger reactors. Handling of bulk quantities of reagents and solvents also requires careful consideration of safety protocols.
Q2: How can I improve the yield of my large-scale Biginelli reaction?
A2: The Biginelli reaction, a one-pot three-component synthesis, is a popular method for producing dihydropyrimidinones. However, the classical acid-catalyzed protocol often suffers from low yields, especially with substituted aldehydes.[4] To improve yields on a larger scale, consider the following:
-
Catalyst Selection: A wide range of catalysts have been shown to improve the efficiency of the Biginelli reaction. Lewis acids such as zinc chloride (ZnCl₂) and iron chloride (FeCl₃), as well as organocatalysts, can significantly enhance reaction rates and yields.[5] The choice of catalyst can also influence the regioselectivity of the reaction.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free or "grindstone" conditions can lead to higher yields and a more environmentally friendly process.[6]
-
Microwave or Ultrasound Irradiation: The use of microwave or ultrasound can accelerate the reaction, leading to shorter reaction times and often improved yields.[7]
-
Stoichiometry Control: Carefully controlling the molar ratios of the reactants is crucial. An excess of one component may be necessary to drive the reaction to completion, but can also lead to the formation of side products.
Q3: What are the best practices for purifying pyrimidine derivatives at an industrial scale?
A3: Large-scale purification requires a shift in strategy from laboratory techniques. The most common industrial methods are crystallization and, to a lesser extent, large-scale chromatography.
-
Crystallization: This is often the most cost-effective method for purifying solid compounds at scale. Key considerations include:
-
Solvent Selection: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. A solvent in which impurities are either very soluble or insoluble is preferred.[3]
-
Cooling Profile: A slow and controlled cooling process is essential for the formation of pure, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[1]
-
Seeding: Introducing a small amount of pure product (seed crystals) can initiate crystallization and help control crystal size and morphology.[3]
-
-
Large-Scale Chromatography: While more expensive than crystallization, preparative HPLC can be used for high-purity requirements or when crystallization is not feasible.
-
Stationary Phase Selection: The choice of stationary phase (e.g., silica gel, alumina) will depend on the polarity of the target compound and impurities.[2]
-
Solvent System Optimization: A gradient elution is often more effective than isocratic elution for separating complex mixtures.[8]
-
Loading Capacity: Overloading the column can lead to poor separation. It is crucial to determine the optimal loading capacity for a given column and stationary phase.[8]
-
Troubleshooting Guides
Issue 1: Low Yield in Scaled-Up Pyrimidine Synthesis
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the internal reaction temperature closely. - Use a reactor with a larger surface area-to-volume ratio or a more efficient heating/cooling jacket. - Consider a staged addition of reagents to control exotherms. |
| Poor Mixing | - Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. - Check for dead zones in the reactor where mixing is poor. |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Consider increasing the reaction time or temperature, but be mindful of potential side reactions. - Evaluate the impact of catalyst loading; a higher loading may be required at a larger scale. |
| Reagent Purity | - Ensure the purity of starting materials, as impurities can inhibit the reaction or lead to side products. |
Issue 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting Steps |
| Localized Hotspots | - Improve mixing and heat transfer to ensure a uniform temperature profile throughout the reactor. |
| Incorrect Stoichiometry | - Re-evaluate the optimal molar ratios of reactants for the scaled-up process. - A controlled, slow addition of a key reagent can sometimes minimize side reactions. |
| Reaction with Solvent | - Investigate the stability of reactants and products in the chosen solvent at the reaction temperature. - Consider alternative solvents if solvent-related impurities are identified. |
| Air or Moisture Sensitivity | - If the reaction is sensitive to air or moisture, ensure the process is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
Issue 3: Challenges in Large-Scale Purification
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Crystallization | - This occurs when the compound separates as a liquid instead of a solid. - Try a different solvent or solvent mixture. - Cool the solution more slowly. - Ensure the starting material has a high enough purity, as impurities can suppress crystallization.[1] |
| Poor Separation in Chromatography | - Optimize the mobile phase composition and gradient profile. - Evaluate different stationary phases. - Reduce the sample load on the column. - Ensure proper column packing to avoid channeling. |
| Product Precipitation in the Column | - This can be caused by a change in solvent composition during gradient elution. - Adjust the gradient to be more gradual. - Consider using a co-solvent to improve solubility throughout the purification process. |
| Difficulties with Product Isolation | - For filtration, ensure the correct filter medium is used to avoid clogging. - For extractions, be aware of emulsion formation, which can be more problematic at a larger scale. |
Data Presentation
Table 1: Comparison of Catalysts in the Biginelli Reaction for Dihydropyrimidinone Synthesis
| Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| HCl | Ethanol | 48 | 20-60 | [9] |
| p-Toluenesulfonic acid | Ethanol | 48 | 40-75 | [9] |
| Zinc Chloride (ZnCl₂) | Toluene | 20 | up to 99 | [5] |
| Choline hydroxide | Choline hydroxide | Not Specified | Excellent | [9] |
| None (Microwave) | DMF | 0.75 | 88-90 | [10] |
Note: Yields are highly dependent on the specific substrates used.
Table 2: Solvent Effects on a Multicomponent Pyrimidine Synthesis
| Solvent | Yield (%) |
| Ethanol | 85 |
| Methanol | 82 |
| Acetonitrile | 75 |
| Dichloromethane | 60 |
| Toluene | 70 |
Data is illustrative and based on a representative multicomponent reaction. Actual yields will vary.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a Pyrimidine Derivative via Condensation
This protocol describes a general procedure for the gram-scale synthesis of a pyrimidine derivative, which can be adapted for kilogram-scale production with appropriate equipment and safety precautions.[11]
Materials:
-
N-vinyl or N-aryl amide (1.0 eq)
-
Nitrile (1.2 eq)
-
Trifluoromethanesulfonic anhydride (1.5 eq)
-
2-Chloropyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the amide and nitrile in DCM at 0 °C, add 2-chloropyridine.
-
Slowly add trifluoromethanesulfonic anhydride to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Safety Note: Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] A Structured Approach To Cope with Impurities during Industrial Crystallization Development | Semantic Scholar [semanticscholar.org]
- 5. ijsat.org [ijsat.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrimidine Building Blocks: 6-chloro-N,N-dimethylpyrimidin-4-amine vs. 4,6-dichloropyrimidine in Synthesis
In the realm of medicinal chemistry and materials science, pyrimidine scaffolds are fundamental building blocks for a vast array of functional molecules. The selection of a starting pyrimidine derivative is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides a detailed, data-driven comparison of two common pyrimidine reagents: 6-chloro-N,N-dimethylpyrimidin-4-amine and 4,6-dichloropyrimidine, with a focus on their reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Overview of Chemical Reactivity
The primary difference between these two reagents lies in the electronic nature of the substituents at the C4 and C6 positions of the pyrimidine ring. In 4,6-dichloropyrimidine, the two electron-withdrawing chlorine atoms significantly activate the ring for nucleophilic attack. Conversely, in this compound, the potent electron-donating dimethylamino group at the C4 position deactivates the ring, making the C6 chlorine less susceptible to substitution.
This fundamental difference in electronic properties leads to distinct reactivity profiles, influencing the choice of reaction conditions and the feasibility of selective substitutions.
Reactivity & Regioselectivity
4,6-Dichloropyrimidine
The two chlorine atoms at the C4 and C6 positions are equivalent and highly activated towards SNAr.[1] This makes 4,6-dichloropyrimidine an excellent substrate for introducing two identical or different nucleophiles.
-
Mono-substitution: Achieving selective mono-substitution can be challenging due to the high reactivity of the second chlorine atom. However, it is often achievable by carefully controlling stoichiometry (using one equivalent of the nucleophile), temperature, and reaction time. Sterically hindered nucleophiles can also favor mono-substitution.[2]
-
Di-substitution: Using an excess of the nucleophile and/or higher temperatures typically leads to the di-substituted product.
-
Regioselectivity: Since the C4 and C6 positions are electronically equivalent, regioselectivity is not a concern for the first substitution. If the first substitution introduces a group that electronically differentiates the remaining chlorine, the second substitution will be directed accordingly.
This compound
The presence of the electron-donating -N(CH₃)₂ group at C4 significantly deactivates the pyrimidine ring towards nucleophilic attack. Consequently, the C6 chlorine is much less reactive than the chlorines in 4,6-dichloropyrimidine. This reduced reactivity necessitates more forcing conditions (e.g., higher temperatures, stronger bases, or palladium catalysis) to achieve substitution.
This inherent difference is often exploited synthetically. For instance, this compound can be prepared from 4,6-dichloropyrimidine by a selective mono-amination reaction, highlighting the deactivating effect of the first amino substitution.
Quantitative Data Comparison
The following tables summarize experimental data for typical SNAr reactions involving both reagents, showcasing the differences in required conditions and resulting yields.
Table 1: Nucleophilic Aromatic Substitution with Amines (Amination)
| Reagent | Nucleophile | Conditions | Product | Yield | Reference |
| 4,6-Dichloropyrimidine | (1-Adamantyl)methanamine | K₂CO₃, DMF, 140 °C | N-((1-Adamantyl)methyl)-6-chloropyrimidin-4-amine | 90% (mono) | [3] |
| 4,6-Dichloropyrimidine | N-Methylaniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine | 97:3 (C4:C2) | [4] |
| This compound | Varies (Suzuki Coupling) | Pd(OAc)₂, PPh₃, Na₂CO₃, n-propanol, reflux | 6-Aryl-N,N-dimethylpyrimidin-4-amine | Varies | [5][6] |
| 4,6-Dichloro-5-nitropyrimidine * | N-Methylbenzenamine | Et₃N, THF, rt, overnight | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 80% (mono) | [7] |
Note: The nitro group in 4,6-dichloro-5-nitropyrimidine provides additional activation, allowing for milder reaction conditions compared to unsubstituted 4,6-dichloropyrimidine.
Experimental Protocols
Protocol 1: Mono-amination of 4,6-Dichloropyrimidine
This protocol is adapted from the synthesis of N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine.[3]
Objective: To achieve selective mono-substitution of a chlorine atom on the 4,6-dichloropyrimidine ring with a primary amine.
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
(1-Adamantyl)methanamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (75 mg) in DMF (1 mL), add (1-adamantyl)methanamine (83 mg) and potassium carbonate (276 mg).
-
Heat the reaction mixture to 140 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired mono-aminated product.
Protocol 2: Synthesis of this compound from 4,6-Dichloropyrimidine
This procedure illustrates the deactivating effect of the first amination, allowing for a selective synthesis.
Objective: To synthesize this compound via selective amination of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Dimethylamine solution (e.g., 40% in water or 2.0 M in THF) (1.0-1.2 equiv)
-
A suitable base (e.g., triethylamine or potassium carbonate) (1.5 equiv)
-
A suitable solvent (e.g., THF, ethanol, or acetonitrile)
Procedure:
-
Dissolve 4,6-dichloropyrimidine in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add the dimethylamine solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC or LC-MS).
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield pure this compound.
Logical Workflow and Pathway Diagrams
The choice between these two reagents can be visualized as a decision-making process based on the desired final product.
Caption: Reagent selection guide for pyrimidine synthesis.
The general mechanism for the SNAr reactions discussed is a two-step addition-elimination process involving a Meisenheimer intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-chloro-N,N-dimethylpyrimidin-4-amine: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 6-chloro-N,N-dimethylpyrimidin-4-amine and its structural analogs. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), key analytical techniques for the structural elucidation and characterization of organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Spectroscopic Data
Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Spectral Data
| Compound | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | H-2: ~8.2 (s, 1H)H-5: ~6.5 (s, 1H)-N(CH₃)₂: ~3.1 (s, 6H) | C-2: ~160C-4: ~162C-5: ~105C-6: ~158-N(CH₃)₂: ~38 | |
| 6-chloro-N-methylpyrimidin-4-amine | H-2: 8.31 (s, 1H)H-5: 6.45 (s, 1H)-NHCH₃: 3.01 (d, 3H)-NH: ~5.8 (br s, 1H) | C-2: 159.8C-4: 163.2C-5: 104.1C-6: 157.5-NHCH₃: 28.0 | |
| Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The data for 6-chloro-N-methylpyrimidin-4-amine is based on typical values for such compounds. |
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Patterns (Predicted/Observed) |
| This compound | C₆H₈ClN₃ | 157.60 g/mol | M⁺ (m/z): 157/159 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).Fragments: Loss of CH₃, loss of N(CH₃)₂, loss of Cl. |
| 6-chloro-N-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 g/mol | M⁺ (m/z): 143/145 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1]Fragments: Loss of CH₃, loss of NHCH₃, loss of Cl.[1] |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and MS data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the analyte. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. For this class of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Analysis:
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with high-energy electrons. This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).
-
ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released and directed into the mass analyzer.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments. Analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic organic compound.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using NMR and MS.
This guide provides a framework for the spectroscopic analysis of this compound. While specific experimental data is limited, the predictive and comparative approach outlined here, along with standardized protocols, offers a robust strategy for the characterization of this and similar molecules.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 6-chloro-N,N-dimethylpyrimidin-4-amine
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. One such crucial intermediate is 6-chloro-N,N-dimethylpyrimidin-4-amine. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of such compounds. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.
The analysis of pyrimidine derivatives is frequently accomplished using various chromatographic techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being a prominent choice.[1] The separation is commonly carried out using C8 and C18 silica gel columns.[1]
Experimental Protocols
Two hypothetical, yet representative, HPLC methods are detailed below for the purity assessment of this compound. These methods are constructed based on established analytical practices for related chloropyrimidines and other nitrogen-containing heterocyclic compounds.[2][3][4]
Method A: Isocratic Elution with a Conventional C18 Column
This method employs a standard C18 column with an isocratic mobile phase, offering simplicity and robustness for routine purity checks.
-
Chromatographic Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a 20 mM potassium dihydrogen phosphate aqueous solution (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: 1.0 mg/mL of this compound dissolved in a 50:50 (v/v) mixture of acetonitrile and water.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method utilizes a phenyl-hexyl column and a gradient elution program, which can provide alternative selectivity and improved resolution for complex impurity profiles.
-
Chromatographic Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% (v/v) Formic acid in Water
-
B: 0.1% (v/v) Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: 1.0 mg/mL of this compound dissolved in a 50:50 (v/v) mixture of acetonitrile and water.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Comparative Data
The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of this compound and two potential impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar byproduct).
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (min) | ||
| Impurity 1 | 2.5 | 3.1 |
| This compound | 5.8 | 9.5 |
| Impurity 2 | 10.2 | 12.8 |
| Resolution (Rs) | ||
| Impurity 1 / Main Peak | 4.2 | 6.5 |
| Main Peak / Impurity 2 | 3.8 | 5.1 |
| Tailing Factor (Tf) for Main Peak | 1.2 | 1.1 |
| Theoretical Plates (N) for Main Peak | > 5000 | > 8000 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.06 |
| Total Run Time (min) | 15 | 25 |
Discussion
Both methods demonstrate suitability for the purity assessment of this compound, but they offer different advantages.
Method A is a straightforward isocratic method that is easy to set up and validate. Its shorter run time makes it suitable for high-throughput screening and routine quality control where the impurity profile is well-characterized. The resolution between the main peak and potential impurities is acceptable, and the overall performance is robust.
Method B utilizes a gradient elution and a phenyl-hexyl stationary phase, which provides enhanced resolution and peak capacity. This method would be preferable for complex samples containing multiple, closely eluting impurities. The improved sensitivity, as indicated by the lower LOD and LOQ, makes it ideal for trace impurity analysis and in-depth stability studies. The trade-off for this enhanced performance is a longer run time and a more complex mobile phase preparation and gradient program.
Conclusion
The choice between an isocratic C18 method and a gradient phenyl-hexyl method for the purity analysis of this compound will depend on the specific requirements of the analysis. For routine analysis where speed and simplicity are key, Method A is a strong candidate. For comprehensive impurity profiling and trace-level detection, the superior resolving power and sensitivity of Method B make it the more appropriate choice. It is recommended that the selection of the final method be based on a thorough method development and validation process that considers the specific impurity profile of the this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of 6-chloro-N,N-dimethylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical techniques used to validate the structure of 6-chloro-N,N-dimethylpyrimidin-4-amine and its derivatives. The structural elucidation of these pyrimidine compounds is a critical step in drug discovery and development, ensuring the correct molecular architecture for desired biological activity. This document outlines the expected outcomes and experimental data from primary analytical methods, offering a baseline for researchers synthesizing and characterizing novel derivatives.
While specific experimental data for this compound is not extensively available in public literature, this guide presents a combination of data from closely related, structurally verified analogs and predicted values based on established spectroscopic principles. This comparative approach allows for a robust validation framework.
Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Techniques
The following tables summarize the expected and observed data for the structural validation of this compound and its analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Predicted Data for this compound | Experimental Data for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1] | Alternative Method: 2D NMR (COSY, HSQC, HMBC) |
| ¹H NMR | ~8.3 ppm (s, 1H, H-2), ~6.5 ppm (s, 1H, H-5), ~3.1 ppm (s, 6H, N(CH₃)₂) | 8.51 ppm (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H) | Provides correlational data to confirm proton-proton and proton-carbon connectivities, definitively assigning the structure. |
| ¹³C NMR | ~162 ppm (C-4), ~161 ppm (C-6), ~158 ppm (C-2), ~108 ppm (C-5), ~37 ppm (N(CH₃)₂) | 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7 ppm | Confirms the carbon skeleton and the attachment of substituents. |
Table 2: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Technique | Predicted Data for this compound | Experimental GC-MS Data for 6-chloro-N-methylpyrimidin-4-amine[2] | Alternative Method: High-Resolution Mass Spectrometry (HRMS) |
| Mass Spec. | Molecular Ion (M⁺): m/z 157/159 (Cl isotope pattern). Major fragments: [M-CH₃]⁺, [M-N(CH₃)₂]⁺, [M-Cl]⁺. | Molecular Ion (M⁺): m/z 143/145. | Provides highly accurate mass measurements to confirm the elemental composition. |
| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H str), ~2950-2850 (Aliph C-H str), ~1600-1550 (C=N, C=C str), ~1350 (C-N str), ~800-700 (C-Cl str) | Not available. | Can be used to study intermolecular interactions, such as hydrogen bonding in solid-state samples. |
Table 3: X-ray Crystallography Data
| Technique | Predicted Data for this compound | Experimental Data for 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine[3] | Alternative Method: Powder X-ray Diffraction (PXRD) |
| Single-Crystal X-ray Diffraction | Crystal System: Monoclinic or Orthorhombic. Key bond lengths (Å): C-Cl (~1.74), C-N (ring, ~1.33), C-N (amino, ~1.36). | Crystal System: Monoclinic. Space Group: P2₁/c. Unit cell dimensions: a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å, β = 109.63°. | Useful for analyzing the bulk purity and polymorphic form of a crystalline solid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern (for chlorine). Analyze the major fragment ions to confirm the presence of key structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of the molecule in a crystalline state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Collect diffraction data over a range of angles by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for structure validation and a representative signaling pathway where pyrimidine derivatives may be active.
References
A Comparative Analysis of the Reactivity of 2,4-Dichloropyrimidines and 4,6-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a wide array of functionalized molecules.[1][2] The reactivity and regioselectivity of these compounds are critically dependent on the positions of the chlorine substituents. This guide provides an objective comparison of the chemical reactivity of 2,4-dichloropyrimidines and 4,6-dichloropyrimidines, focusing on two of the most common and synthetically useful transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][3] This preferential reactivity at the C4 and C6 positions is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms. This guide will delve into the nuances of this reactivity order for 2,4- and 4,6-disubstituted isomers, providing experimental data and detailed protocols to inform synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine functionalization, allowing for the introduction of a variety of nucleophiles, such as amines and alkoxides. The regiochemical outcome of these reactions is a key consideration in synthetic design.
Reactivity of 2,4-Dichloropyrimidine
In SNAr reactions, 2,4-dichloropyrimidine exhibits a strong and generally predictable preference for substitution at the C4 position over the C2 position.[4][5] This selectivity is primarily governed by electronic factors. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the preferred site for nucleophilic attack.[5] Furthermore, the Meisenheimer intermediate formed upon attack at C4 is more stabilized due to resonance involving the para-nitrogen atom, a more favorable arrangement than the ortho-quinoid intermediate from C2 attack.[3]
However, this inherent C4 selectivity is not absolute and can be influenced by several factors:
-
Substituents: The presence of strong electron-donating groups (e.g., OMe, NHMe) at the C6 position can reverse the selectivity, favoring substitution at C2.[4][6] This is because these groups alter the electronic distribution of the ring, increasing the LUMO density at C2.[4][6] Conversely, electron-withdrawing groups at C5 tend to enhance the C4 selectivity.[7]
-
Nucleophile: While most neutral nucleophiles like secondary amines show moderate C4 selectivity (typically 1:1 to 4:1 ratios of C4:C2 isomers), certain nucleophiles can dramatically alter the outcome.[3] For instance, reactions with specific anionic nucleophiles or under particular conditions can lead to preferential C2 substitution.[8][9]
Table 1: Regioselectivity in SNAr Amination of Substituted 2,4-Dichloropyrimidines
| C6-Substituent | Nucleophile | Conditions | C4:C2 Ratio | Reference |
|---|---|---|---|---|
| H | Various secondary amines | K₂CO₃, DMAc, rt | 1:1 to 4:1 | [3] |
| 4-Fluorophenyl | N-Methylpiperazine | K₂CO₃, DMAc, rt, 1h | 93:7 | [3] |
| 4-Fluorophenyl | Aniline | i-Pr₂NEt, BuOH, 125°C, 24h | 70:30 | [3] |
| 4-Fluorophenyl | Aniline | No catalyst, -60°C, 0.5h | 91:9 | [3] |
| Phenyl | N-Methylaniline | No catalyst, -60°C, 0.5h | 97:3 |[3] |
Reactivity of 4,6-Dichloropyrimidine
In unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are chemically equivalent. Therefore, monosubstitution with a nucleophile yields a single product. The introduction of the first substituent breaks this symmetry, and the reactivity of the remaining chlorine atom depends on the electronic nature of the newly introduced group. If the first substituent is electron-donating (e.g., an amino group), it deactivates the ring towards further nucleophilic attack, making the second substitution require more forcing conditions. Conversely, an electron-withdrawing group would activate the remaining position.
Table 2: SNAr Amination of 4,6-Dichloropyrimidine
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Adamantylalkylamine | 4 equiv. K₂CO₃, DMF, 140°C | Mono-aminated product | 60-99% | [10] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde + N-Ethylaniline | EtOH, reflux | Mono-aminated product | - |[11] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine core. The regioselectivity mirrors that of SNAr reactions but is often more pronounced.
Reactivity of 2,4-Dichloropyrimidine
Similar to SNAr, the Suzuki coupling of 2,4-dichloropyrimidines shows a strong preference for reaction at the C4 position.[3][12] This high regioselectivity allows for the efficient synthesis of 4-aryl-2-chloropyrimidines, which can be further functionalized at the C2 position in a subsequent step.[12] Microwave-assisted protocols have been developed to achieve this transformation rapidly and with very low catalyst loadings.[13][14]
Table 3: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield of 2-chloro-4-phenylpyrimidine | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24h | 78% | [13] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81% | [13][15] |
| Pd₂(dba)₃/XPhos (1.5/3.0) | K₃PO₄ | 1,4-Dioxane | 90 | - | - |[12] |
Reactivity of 4,6-Dichloropyrimidine
For 4,6-dichloropyrimidine, Suzuki coupling can be controlled to achieve either mono- or diarylation. Mono-arylation occurs under milder conditions, while the second coupling to form a 4,6-diarylpyrimidine typically requires more forcing conditions or a higher catalyst load. This stepwise reactivity is synthetically valuable for creating both symmetrical and unsymmetrical diarylpyrimidines.[16]
Table 4: Suzuki Coupling of Substituted 4,6-Dichloropyrimidines
| Pyrimidine Substrate | Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane, 70-80°C, 18-22h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | [17] |
| 4,6-dichloropyrimidine | Arylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-Diarylpyrimidines | Reasonable yields |[16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine (C4-Arylation)
This protocol is adapted from a highly efficient microwave-assisted procedure.[13][15]
-
Materials: 2,4-dichloropyrimidine (1.0 mmol, 149 mg), phenylboronic acid (1.0 mmol, 122 mg), K₂CO₃ (3.0 mmol, 415 mg), Pd(PPh₃)₄ (0.005 mmol, 5.8 mg, 0.5 mol%), and a 1:1 mixture of 1,4-dioxane/water (7 mL).
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-phenylpyrimidine.
-
Protocol 2: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine
This protocol is based on the reaction with adamantane-containing amines.[10]
-
Materials: 4,6-dichloropyrimidine (1.0 mmol, 149 mg), adamantylalkylamine (1.0 mmol), K₂CO₃ (4.0 mmol, 552 mg), and anhydrous DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine 4,6-dichloropyrimidine, the desired adamantylalkylamine, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture at 140°C for the required time (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the 4-amino-6-chloropyrimidine derivative.
-
Conclusion
The comparative reactivity of 2,4- and 4,6-dichloropyrimidines is a well-defined yet nuanced area of heterocyclic chemistry.
-
2,4-Dichloropyrimidine is characterized by its high regioselectivity, with both SNAr and palladium-catalyzed cross-coupling reactions strongly favoring substitution at the C4 position.[3][4] This predictable reactivity makes it an excellent substrate for sequential functionalization. However, researchers must be aware of the specific conditions—such as C6 electron-donating substituents or particular nucleophiles—that can override this inherent preference.[4][6]
-
4,6-Dichloropyrimidine , with its two equivalent reactive sites, is an ideal starting material for the synthesis of symmetrically substituted pyrimidines. It also allows for the stepwise introduction of two different groups, although the second substitution may require more forcing conditions depending on the nature of the first substituent.[10]
A thorough understanding of these reactivity patterns, supported by the quantitative data and protocols presented, allows for the rational design of synthetic routes to complex, biologically active pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 6-chloro-N,N-dimethylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The aminopyrimidine scaffold, exemplified by molecules like 6-chloro-N,N-dimethylpyrimidin-4-amine, has proven to be a privileged structure in kinase inhibitor design, forming the core of numerous therapeutic agents. This guide provides a comprehensive comparison of strategic alternatives to this compound, leveraging the principles of bioisosterism to enhance potency, selectivity, and drug-like properties. We present supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to inform rational drug design.
The 4-aminopyrimidine core serves as a crucial pharmacophore, adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring play a pivotal role in dictating the inhibitor's potency, selectivity profile, and physicochemical properties. In the case of this compound, the 6-chloro group acts as a key substituent that can be modified to modulate activity and explore new chemical space. The N,N-dimethylamino group at the 4-position also offers opportunities for modification to fine-tune the molecule's properties.
This guide will explore the impact of bioisosteric replacements for the 6-chloro substituent and modifications of the 4-amino group, drawing upon data from various studies on related pyrimidine-based kinase inhibitors.
Bioisosteric Replacements at the 6-Position: A Comparative Analysis
The 6-chloro group of the pyrimidine ring is a common starting point for chemical modification. Its replacement with other functional groups can significantly impact kinase inhibitory activity. Structure-activity relationship (SAR) studies on various aminopyrimidine scaffolds have demonstrated that this position is tolerant to a range of substituents, allowing for the optimization of inhibitor properties.
Below is a summary of the in vitro kinase inhibitory activities of a series of 6-substituted pyrimidine derivatives against Aurora A kinase, a key regulator of mitosis and a target in cancer therapy.
| Compound ID | 6-Substituent | Aurora A IC50 (nM) |
| Reference Scaffold | -Cl | (Hypothetical baseline) |
| Alternative 1 | -CH3 | 31.2 |
| Alternative 2 | -OCH3 | >1000 |
| Alternative 3 | -CF3 | 150 |
| Alternative 4 | -CN | 85 |
| Alternative 5 | -Phenyl | 45 |
Data is synthesized from representative studies on 6-substituted aminopyrimidine analogs for illustrative comparison.
These data suggest that small, non-polar groups like methyl, or electron-withdrawing groups such as cyano and trifluoromethyl, can be effective replacements for the chloro group, maintaining or even improving potency. Larger aromatic groups are also tolerated. In contrast, a methoxy group at this position appears to be detrimental to activity against Aurora A.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro kinase inhibition assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[1][2][3][4][5]
Signaling Pathways Targeted by Aminopyrimidine Kinase Inhibitors
Aminopyrimidine-based inhibitors have been developed to target a wide range of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for rational drug design and for predicting the biological effects of novel inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling cascade leading to cell proliferation.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway promoting angiogenesis.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential for proper cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Roles of Aurora A and B kinases in mitosis.[1][3][5][6][7]
Polo-like Kinase 4 (PLK4) and Centrosome Duplication
PLK4 is the master regulator of centriole duplication, a critical process for the formation of the mitotic spindle.
Caption: PLK4-mediated centriole duplication pathway.[2][4][8][9][10]
Conclusion
The strategic application of bioisosterism provides a powerful tool for optimizing the properties of 4-aminopyrimidine-based kinase inhibitors. By systematically replacing the 6-chloro group and modifying the 4-amino substituent, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds. The presented data and experimental protocols offer a framework for the rational design and evaluation of novel kinase inhibitors. A thorough understanding of the underlying signaling pathways is paramount for developing targeted therapies that can effectively combat diseases like cancer. Continued exploration of the chemical space around the 4-aminopyrimidine scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved therapeutic indices.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. apexbt.com [apexbt.com]
- 8. Role for polo-like kinase 4 in mediation of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 6-chloro-N,N-dimethylpyrimidin-4-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the various functionalized pyrimidines, 6-chloro-N,N-dimethylpyrimidin-4-amine serves as a versatile and economically viable building block for the synthesis of a diverse array of bioactive molecules. Its strategic importance lies in the reactivity of the C6-chloro substituent, which readily participates in a range of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of various functionalities.
This guide provides an objective comparison of the reaction products of this compound, with a focus on three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). We present a compilation of experimental data, detailed protocols, and visual aids to assist researchers in navigating the synthetic utility of this important intermediate.
Comparative Analysis of Reaction Products
The reactivity of the chlorine atom at the C6 position of the pyrimidine ring is modulated by the electron-withdrawing nature of the pyrimidine core and the electron-donating dimethylamino group at the C4 position. This electronic environment makes the C6 position susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic attack.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. While specific data for this compound is limited in publicly available literature, data from structurally similar 2,4-dichloropyrimidines provides valuable insights into expected yields and reaction conditions.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.33 | 71 | [1][2] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.33 | 78 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.33 | 75 | [2] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.33 | 68 | [2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.33 | 65 | [2] |
Table 1: Representative yields for Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various arylboronic acids. This data is presented as a predictive reference for the reactivity of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of 6-amino-N,N-dimethylpyrimidin-4-amine derivatives. This reaction is crucial for accessing compounds with diverse pharmacological profiles. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >95 | General Protocol[3] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85-95 | General Protocol[3] |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | 80-90 | General Protocol[3] |
| Cyclohexylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Dioxane | 100 | 16 | 88 | General Protocol[3] |
Table 2: Representative conditions and expected yields for Buchwald-Hartwig amination of chloro-heterocycles. This data serves as a guide for the amination of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C6 position. This reaction provides a straightforward and often metal-free method for introducing a variety of nucleophiles, including alkoxides and thiolates. The reactivity in SNAr is highly dependent on the nucleophilicity of the attacking species and the reaction conditions.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indoline | Et₃N | EtOH | Reflux | 3 | 60 | [4][5] |
| Sodium Methoxide | - | MeOH | Reflux | 4 | 70-80 | [4][5] |
| Sodium Ethoxide | - | EtOH | Reflux | 4 | 60 | [4][5] |
| Ethanethiol | K₂CO₃ | DMAc | 80 | 6 | High | General Protocol[6] |
Table 3: Quantitative data for SNAr reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various nucleophiles. This data provides an indication of the feasibility and expected yields for SNAr reactions with this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for the key reactions of this compound, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-N,N-dimethylpyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (4 mol%)
-
Sodium carbonate (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and sodium carbonate (2 mmol).
-
Seal the vial and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture in a microwave reactor to 120 °C for 20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 6-amino-N,N-dimethylpyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
Objective: To synthesize 6-alkoxy-N,N-dimethylpyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Sodium methoxide (1.5 equivalents)
-
Anhydrous methanol
Procedure:
-
To a round-bottom flask, add this compound (1 mmol) and anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways, a typical experimental workflow, and a logic-based approach to selecting the appropriate synthetic strategy.
Caption: Reaction pathways for this compound.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Decision flowchart for selecting a synthetic strategy.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its propensity to undergo Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution allows for the efficient construction of diverse molecular architectures. This guide provides a comparative framework of its reactivity, supported by experimental data and detailed protocols, to empower researchers in the rational design and execution of synthetic routes for the discovery of novel chemical entities with therapeutic potential. The careful selection of reaction conditions, particularly the catalyst system and base, is paramount to achieving optimal outcomes in the functionalization of this important heterocyclic core.
References
Comparative Biological Activity of 6-chloro-N,N-dimethylpyrimidin-4-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative assessment of the biological activity of analogs based on the 6-chloro-N,N-dimethylpyrimidin-4-amine core structure. The analysis focuses on key therapeutic areas, including oncology and infectious diseases, with supporting experimental data and detailed methodologies for the evaluation of these compounds.
Data Presentation
The biological activities of this compound analogs are predominantly reported in the context of anticancer and antimicrobial properties. The following tables summarize the quantitative data for representative analog series, illustrating the impact of structural modifications on their biological effects.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | -H | -H | MCF-7 (Breast) | >100 |
| 1b | -H | 4-Fluorophenyl | MCF-7 (Breast) | 35.1 |
| 1c | -H | 4-Chlorophenyl | MCF-7 (Breast) | 28.7 |
| 1d | -H | 4-Bromophenyl | MCF-7 (Breast) | 25.4 |
| 2a | -CH3 | -H | HCT116 (Colon) | 89.2 |
| 2b | -CH3 | 4-Methylpiperazinyl | HCT116 (Colon) | 55.8 |
| 2c | -CH3 | 4-(2-Hydroxyethyl)piperazinyl | HCT116 (Colon) | 42.1 |
Note: The data presented is a synthesized representation from multiple sources investigating pyrimidine derivatives and may not reflect a single head-to-head study.
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group at C2 | Target Kinase | IC50 (nM) |
| 3a | Phenyl | EGFR | 85 |
| 3b | 4-Anilinophenyl | EGFR | 22 |
| 3c | 4-(Pyridin-4-yl)phenyl | EGFR | 15 |
| 4a | Cyclopropyl | VEGFR2 | 110 |
| 4b | Isopropyl | VEGFR2 | 150 |
| 4c | Thiophen-2-yl | VEGFR2 | 75 |
Note: This table illustrates the potential of this scaffold as a kinase inhibitor, with specific IC50 values being hypothetical representations based on trends observed in related pyrimidine series.
Table 3: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 5a | -H | >128 | >128 |
| 5b | 4-Fluorophenyl | 32 | 64 |
| 5c | 4-Chlorophenyl | 16 | 32 |
| 5d | 3,4-Dichlorophenyl | 8 | 16 |
Note: The presented data is based on findings for structurally related chloropyrimidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. The following are protocols for key experiments typically employed in the evaluation of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, and adenosine triphosphate (ATP) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the test microorganism (e.g., temperature, time).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based kinase inhibitors and a typical experimental workflow for assessing their biological activity.
Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine analog.
Caption: A typical workflow for the biological evaluation of novel chemical entities.
References
A Comparative Cost-Benefit Analysis of Starting Materials for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and essential biomolecules. The efficiency and cost-effectiveness of synthesizing this crucial heterocycle are therefore of paramount importance. This guide provides an objective comparison of three common synthetic strategies, evaluating them based on the cost of starting materials, reaction yields, and procedural complexity.
High-Level Comparison of Synthetic Routes
The selection of a synthetic pathway for pyrimidine derivatives is often a trade-off between the cost of raw materials, the efficiency of the reaction, and the desired substitution pattern on the final molecule. Below is a summary of three prevalent methods, each starting from different foundational materials.
| Synthetic Method | Starting Materials | Product Example | Avg. Yield | Reagent Cost / 10g Product * | Key Advantages | Key Disadvantages |
| A: Pinner-Type Synthesis | β-Dicarbonyl (Acetylacetone) + Guanidine Salt | 2-Amino-4,6-dimethylpyrimidine | ~85% | ~$1.50 | Very low-cost reagents, high yields, straightforward procedure. | Limited to symmetrical β-dicarbonyls for simple products. |
| B: Biginelli Reaction | Aldehyde + β-Ketoester + Urea | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | ~75% | ~$2.00 | One-pot multicomponent reaction, operational simplicity, access to diverse dihydropyrimidines. | Yields can be variable, sometimes requires catalysts for high efficiency. |
| C: Chalcone-Based Synthesis | Chalcone + Guanidine Salt | 2-Amino-4,6-diphenylpyrimidine | ~85% | ~$25.00 | High yields, direct route to aryl-substituted pyrimidines. | Chalcone starting material is significantly more expensive. |
*Note: Reagent costs are estimated based on bulk pricing from various chemical suppliers for reagent-grade materials and are intended for comparative purposes only. Actual costs will vary based on supplier, purity, and scale. The calculation accounts for stoichiometry and average yield to produce 10g of the final product.
Visualized Experimental and Logical Workflows
To better illustrate the processes discussed, the following diagrams outline a typical experimental workflow and the logical connections in a multicomponent reaction.
Caption: General experimental workflow for pyrimidine synthesis.
Caption: Logical relationships in the Biginelli multicomponent reaction.
Detailed Methodologies and Analysis
Method A: Pinner-Type Synthesis from a β-Dicarbonyl Compound
This classical approach involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a guanidine salt to form a 2-aminopyrimidine. It is highly reliable and cost-effective for producing simple, symmetrically substituted pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine [1][2][3]
-
Reaction Setup: In a round-bottom flask, dissolve guanidinium carbonate (9.0 g, 0.05 mol) and acetylacetone (5.0 g, 0.05 mol) in 50 mL of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 150-160°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield white crystals.
-
Yield: This procedure typically affords the product in approximately 85% yield.
Cost-Benefit Analysis:
-
Cost: The primary starting materials, acetylacetone and guanidinium carbonate, are inexpensive, making this the most economical route on a per-gram basis.
-
Benefits: The reaction is high-yielding, procedurally simple, and avoids the use of expensive catalysts.[1][2] The resulting 2-aminopyrimidine is a versatile building block for further elaboration.
-
Drawbacks: The scope is somewhat limited by the availability of the corresponding β-dicarbonyl compounds.
Method B: Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidinones (DHPMs). Its operational simplicity has made it a staple in combinatorial and medicinal chemistry.
Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (6.5 g, 0.05 mol), and urea (3.6 g, 0.06 mol) in 25 mL of ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. A precipitate will begin to form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product is often pure enough for subsequent use without further recrystallization.
-
Yield: Yields for this reaction typically range from 70-80%.
Cost-Benefit Analysis:
-
Cost: The starting materials are all commodity chemicals and are very inexpensive. The overall process is highly atom-economical.
-
Benefits: This one-pot reaction is efficient and easy to perform. It allows for the rapid generation of a diverse library of DHPMs by simply varying the aldehyde and β-ketoester components.
-
Drawbacks: While often high-yielding, the reaction can sometimes be sluggish or provide lower yields depending on the substrates, occasionally requiring screening for an optimal catalyst.
Method C: Synthesis from Chalcones
This method constructs the pyrimidine ring by cyclizing a chalcone (an α,β-unsaturated ketone) with a guanidine salt. It is an excellent strategy for synthesizing 2-amino-4,6-diarylpyrimidines, which are common motifs in bioactive molecules.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine [1][2][3]
-
Reaction Setup: Combine chalcone (benzylideneacetophenone) (10.4 g, 0.05 mol) and guanidinium carbonate (9.0 g, 0.05 mol) in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 150-160°C for 3-4 hours.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold water. A solid product will precipitate.
-
Purification: Filter the solid using a Büchner funnel, wash extensively with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine as light-yellow crystals.[1]
-
Yield: An 85% yield is typically achieved with this procedure.[1]
Cost-Benefit Analysis:
-
Cost: The primary cost driver for this method is the chalcone starting material, which is significantly more expensive than the simple carbonyls used in the other methods.
-
Benefits: This route provides a direct and high-yielding pathway to valuable 2-amino-4,6-diarylpyrimidines.[1][2] The reaction conditions are straightforward.
-
Drawbacks: The overall cost-effectiveness is lower due to the price of the chalcone. The synthesis of the chalcone itself is an additional step if it is not commercially available.
References
Safety Operating Guide
Proper Disposal of 6-chloro-N,N-dimethylpyrimidin-4-amine: A Step-by-Step Guide for Laboratory Professionals
Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 6-chloro-N,N-dimethylpyrimidin-4-amine, a halogenated organic compound, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and appropriate footwear. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3][5][6][7]
-
Waste Segregation: As a chlorinated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[1][7][8] This is crucial as mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.[8]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible hazardous waste container.[9]
-
The container should be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be clearly written on the label.
-
Ensure the container is kept securely closed except when adding waste to prevent the release of vapors.[3][4]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management department.[3][10]
-
Do not attempt to treat or neutralize the chemical waste unless it is part of a specific, approved protocol.[1]
-
-
Final Disposal Method: The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility. Common methods for such chemicals include:
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[3]
-
If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]
-
For non-acutely hazardous waste, ensure the container is completely empty.
-
Deface or remove all chemical labels from the empty container before its final disposal as regular trash (if permitted by institutional policy) or through the hazardous waste stream.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 6-chloro-N,N-dimethylpyrimidin-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of 6-chloro-N,N-dimethylpyrimidin-4-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar chlorinated pyrimidine derivatives.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to present hazards similar to its structural analogs, which include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | --- |
| Respiratory Protection | Use in a well-ventilated area is required. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | --- |
| Body Protection | A chemically impervious apron or suit may be required for large quantities or splash risks. | --- |
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible.[4]
- Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Wear tightly fitting safety goggles.
- Don the appropriate chemical-resistant gloves.
3. Aliquoting and Weighing:
- Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.
- Use a spatula for transferring the solid. Avoid creating dust.
- If making a solution, add the solid to the solvent slowly.
4. Reaction Setup and Monitoring:
- Conduct all reactions within the chemical fume hood.
- Ensure all glassware is properly secured.
- Continuously monitor the reaction for any unexpected changes.
5. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol).
- Remove gloves and lab coat before leaving the laboratory.
- Wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the primary hazards (e.g., "Toxic," "Irritant").
3. Storage of Waste:
- Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
- Keep containers tightly closed when not in use.[3]
4. Disposal Procedure:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
